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Foundational

N-butyl-2-chloro-4-fluoroaniline molecular weight and boiling point

An In-depth Technical Guide to N-butyl-2-chloro-4-fluoroaniline: Properties, Synthesis, and Applications Introduction N-butyl-2-chloro-4-fluoroaniline is a substituted aniline derivative with significant potential in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-butyl-2-chloro-4-fluoroaniline: Properties, Synthesis, and Applications

Introduction

N-butyl-2-chloro-4-fluoroaniline is a substituted aniline derivative with significant potential in the fields of pharmaceutical and agrochemical research. Its structural complexity, featuring a butyl group on the amino nitrogen, a chlorine atom at the ortho position, and a fluorine atom at the para position of the aniline ring, imparts a unique combination of lipophilicity and electronic properties. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis, and a discussion of its potential applications, grounded in the established roles of related halogenated anilines in drug discovery and materials science.

The strategic incorporation of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to modulate the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates.[1][2][3] The N-butyl group further enhances lipophilicity, which can improve membrane permeability and influence the overall disposition of the molecule in biological systems.[4] This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this versatile chemical intermediate.

Physicochemical Properties

The key physicochemical properties of N-butyl-2-chloro-4-fluoroaniline are summarized in the table below. The molecular weight is calculated from its molecular formula, and the boiling point is an estimate based on the properties of the parent compound, 2-chloro-4-fluoroaniline.

PropertyValueSource/Method
Molecular Formula C10H13ClFN-
Molecular Weight 201.67 g/mol Calculated
Boiling Point > 192 °CEstimated
Appearance Likely a liquid at room temperatureInferred from related compounds

The molecular weight of the parent amine, 2-chloro-4-fluoroaniline, is 145.56 g/mol .[5][6][7] The addition of a butyl group (C4H9) and the removal of a hydrogen atom from the amine nitrogen results in the molecular formula C10H13ClFN and a calculated molecular weight of 201.67 g/mol . The boiling point of 2-chloro-4-fluoroaniline is approximately 191-192 °C.[7][8] The introduction of the N-butyl group is expected to significantly increase the boiling point due to the larger molecular size and increased van der Waals forces.

Synthesis of N-butyl-2-chloro-4-fluoroaniline

The most direct and common method for the synthesis of N-butyl-2-chloro-4-fluoroaniline is the N-alkylation of 2-chloro-4-fluoroaniline with a suitable butylating agent, such as a butyl halide.

Experimental Protocol: N-alkylation of 2-chloro-4-fluoroaniline

This protocol describes a general procedure for the synthesis of N-butyl-2-chloro-4-fluoroaniline.

Materials:

  • 2-chloro-4-fluoroaniline

  • 1-Bromobutane (or 1-chlorobutane)

  • Potassium carbonate (K2CO3) or another suitable base

  • Acetonitrile (or another polar aprotic solvent)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-fluoroaniline (1.0 equivalent) in acetonitrile.

  • Addition of Reagents: Add potassium carbonate (2.0-3.0 equivalents) to the solution. This base will act as a proton scavenger.

  • Begin stirring the mixture and then add 1-bromobutane (1.1-1.5 equivalents) dropwise.

  • Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-butyl-2-chloro-4-fluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.

The following diagram illustrates the workflow for the synthesis and purification of N-butyl-2-chloro-4-fluoroaniline.

cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Dissolve 2-chloro-4-fluoroaniline in Acetonitrile add_base Add K2CO3 start->add_base add_alkyl_halide Add 1-Bromobutane add_base->add_alkyl_halide reflux Reflux for several hours add_alkyl_halide->reflux cool Cool to Room Temperature reflux->cool filter Filter solids cool->filter concentrate Concentrate filtrate filter->concentrate extract Dissolve in Diethyl Ether concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate2 Concentrate to get crude product dry->concentrate2 purify Vacuum Distillation or Column Chromatography concentrate2->purify product Pure N-butyl-2-chloro-4-fluoroaniline purify->product

Caption: Workflow for the synthesis of N-butyl-2-chloro-4-fluoroaniline.

Potential Applications in Drug Development and Agrochemicals

Halogenated anilines are valuable building blocks in the synthesis of a wide range of biologically active molecules.[9][10] The specific substitution pattern of N-butyl-2-chloro-4-fluoroaniline suggests its utility in several areas:

  • Pharmaceutical Intermediates: This compound can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The presence of chlorine and fluorine can enhance the binding affinity of a molecule to its biological target and improve its metabolic stability.[3][4] Fluoroanilines are used in the development of antibiotics, antiviral medications, and anti-inflammatory drugs.[4]

  • Agrochemicals: Substituted anilines are precursors to a variety of herbicides and pesticides.[9][11] The lipophilic butyl group in N-butyl-2-chloro-4-fluoroaniline may enhance its efficacy and soil mobility characteristics.

  • Materials Science: Aniline derivatives are used in the synthesis of dyes, pigments, and polymers with specific optical and electronic properties.

The following diagram illustrates the logical relationship between the structural features of N-butyl-2-chloro-4-fluoroaniline and its potential applications.

cluster_structure Structural Features cluster_properties Physicochemical Properties cluster_applications Potential Applications molecule N-butyl-2-chloro-4-fluoroaniline substituents N-butyl group 2-Chloro group 4-Fluoro group molecule->substituents lipophilicity Increased Lipophilicity substituents->lipophilicity N-butyl metabolic_stability Enhanced Metabolic Stability substituents->metabolic_stability Cl, F binding_affinity Modulated Binding Affinity substituents->binding_affinity Cl, F pharma Pharmaceuticals lipophilicity->pharma agro Agrochemicals lipophilicity->agro metabolic_stability->pharma binding_affinity->pharma materials Materials Science

Caption: Structure-Property-Application relationship.

Safety and Handling

As a substituted aniline, N-butyl-2-chloro-4-fluoroaniline should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on the data for the parent compound, 2-chloro-4-fluoroaniline, it is likely to be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[7] A comprehensive safety data sheet (SDS) should be consulted before handling this compound.

Conclusion

N-butyl-2-chloro-4-fluoroaniline is a chemical intermediate with significant potential for the development of new pharmaceuticals and agrochemicals. Its synthesis is achievable through standard organic chemistry techniques, such as the N-alkylation of 2-chloro-4-fluoroaniline. The unique combination of a lipophilic butyl group and electron-withdrawing halogen atoms provides a versatile platform for the design of novel molecules with tailored biological activities and physicochemical properties. Further research into the applications of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025). [Link]

  • PubChem. N-butyl-2-chloroaniline. National Institutes of Health. [Link]

  • LookChem. 2-chloro-4-fluoroaniline - 2106-02-7. (2025). [Link]

  • Bloom Tech. What uses does 4-Fluoroaniline have in the medical domain?. (2025). [Link]

  • Al-Ostoot, F. H., et al. "Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review." Arabian Journal of Chemistry, vol. 14, no. 1, 2021, p. 102889. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]

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  • Inhance Technologies. Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). [Link]

  • Baig, M. H., et al. "Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022)." Molecules, vol. 28, no. 16, 2023, p. 6082. [Link]

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Exploratory

Spectroscopic Characterization of N-butyl-2-chloro-4-fluoroaniline: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of N-butyl-2-chloro-4-fluoroaniline, a substituted aniline derivative of interest in pharmaceutical and chemical synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-butyl-2-chloro-4-fluoroaniline, a substituted aniline derivative of interest in pharmaceutical and chemical synthesis. Halogenated anilines are crucial intermediates, and understanding their structural features through various analytical techniques is paramount for quality control and process development.[1] This document outlines the predicted spectroscopic data for N-butyl-2-chloro-4-fluoroaniline using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed, field-proven experimental protocols are provided for each technique, alongside an in-depth interpretation of the expected spectral data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Spectroscopic Characterization

N-butyl-2-chloro-4-fluoroaniline belongs to the class of halogenated anilines, which are fundamental building blocks in the synthesis of a wide array of commercially important compounds, including pharmaceuticals and agrochemicals. The specific substitution pattern on the aniline ring, with a butyl group on the nitrogen and chloro and fluoro groups on the aromatic ring, imparts distinct physicochemical properties that influence its reactivity and potential applications.

Accurate and unambiguous structural elucidation is the bedrock of chemical research and development. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of compounds like N-butyl-2-chloro-4-fluoroaniline. Each technique offers a unique window into the molecule's structure:

  • NMR spectroscopy maps the carbon-hydrogen framework and the connectivity of atoms.

  • FT-IR spectroscopy identifies the functional groups present.

  • Mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns.

  • UV-Vis spectroscopy gives information about the electronic transitions within the molecule.

This guide will present a predicted spectroscopic profile of N-butyl-2-chloro-4-fluoroaniline, derived from the analysis of structurally similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment and connectivity of atoms.[1] For N-butyl-2-chloro-4-fluoroaniline, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of N-butyl-2-chloro-4-fluoroaniline is predicted to show distinct signals for the aromatic protons and the protons of the N-butyl group. The chemical shifts are influenced by the electronic effects of the chloro and fluoro substituents on the aromatic ring and the nitrogen atom.

Table 1: Predicted ¹H NMR Spectral Data for N-butyl-2-chloro-4-fluoroaniline (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.15dd1HAr-H (H-6)
~6.95ddd1HAr-H (H-5)
~6.70dd1HAr-H (H-3)
~3.8 (broad)s1HN-H
~3.15t2HN-CH₂-
~1.65m2H-CH₂-CH₂-CH₃
~1.45m2H-CH₂-CH₃
~0.95t3H-CH₃

Rationale for Predictions: The chemical shifts of the aromatic protons are estimated based on data from related 2-chloro-4-fluoroaniline derivatives. The electron-withdrawing nature of the chlorine and fluorine atoms will generally shift the aromatic protons downfield. The N-butyl protons' chemical shifts are predicted based on standard values for N-alkylanilines.[2] The broadness of the N-H signal is expected due to quadrupole broadening and potential hydrogen exchange.[2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The presence of the highly electronegative fluorine atom will result in characteristic C-F coupling.

Table 2: Predicted ¹³C NMR Spectral Data for N-butyl-2-chloro-4-fluoroaniline (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~157 (d, ¹JCF ≈ 240 Hz)C-F (C-4)
~145 (d, ³JCF ≈ 7 Hz)C-N (C-1)
~129 (d, ³JCF ≈ 8 Hz)C-H (C-6)
~120 (d, ²JCF ≈ 22 Hz)C-Cl (C-2)
~117 (d, ²JCF ≈ 21 Hz)C-H (C-5)
~115 (d, ⁴JCF ≈ 3 Hz)C-H (C-3)
~43N-CH₂-
~31-CH₂-CH₂-CH₃
~20-CH₂-CH₃
~14-CH₃

Rationale for Predictions: The aromatic carbon chemical shifts and the C-F coupling constants are extrapolated from data for fluorinated anilines. The large one-bond C-F coupling constant (¹JCF) is a key diagnostic feature. The chemical shifts for the butyl chain carbons are based on standard values for N-butyl groups.[3]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.[4]

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6-0.7 mL of CDCl₃ B Transfer to a clean, dry 5 mm NMR tube A->B C Acquire ¹H NMR spectrum (400 MHz, 16 scans) B->C D Acquire ¹³C NMR spectrum (100 MHz, 1024 scans) C->D E Fourier Transform D->E F Phase and baseline correction E->F G Calibrate to TMS (0 ppm) F->G

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of N-butyl-2-chloro-4-fluoroaniline.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz NMR spectrometer.

    • Employ a standard single-pulse sequence.

    • Acquire data over a spectral width of -2 to 12 ppm with 16 scans.

    • Set a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Use a 100 MHz NMR spectrometer.

    • Employ a standard proton-decoupled pulse sequence.

    • Acquire data over a spectral width of 0 to 200 ppm with 1024 scans.

    • Set a relaxation delay of 5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to the resulting spectra.

    • Calibrate the spectra using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FT-IR Absorption Bands

The FT-IR spectrum of N-butyl-2-chloro-4-fluoroaniline is expected to show characteristic absorption bands for the N-H bond of the secondary amine, C-H bonds of the aromatic ring and the alkyl chain, C-N bond, C=C bonds of the aromatic ring, and the C-Cl and C-F bonds.

Table 3: Predicted FT-IR Spectral Data for N-butyl-2-chloro-4-fluoroaniline

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H stretchingSecondary Amine
3100-3000C-H stretchingAromatic
2960-2850C-H stretchingAliphatic (Butyl)
~1620N-H bendingSecondary Amine
1580, 1500C=C stretchingAromatic Ring
~1300C-N stretchingAryl Amine
~1250C-F stretchingAryl Fluoride
~850C-Cl stretchingAryl Chloride
880-800C-H out-of-plane bendingAromatic

Rationale for Predictions: The predicted vibrational frequencies are based on established correlation tables and data from similar halogenated anilines.[5] The N-H stretching of a secondary aromatic amine typically appears as a single sharp band around 3400 cm⁻¹.[6] The C-H stretching vibrations for the aromatic and aliphatic portions of the molecule are expected in their characteristic regions. The C-F and C-Cl stretching vibrations are also predicted based on known ranges for aryl halides.[5]

Experimental Protocol for FT-IR Spectroscopy

The KBr pellet method is a common and reliable technique for obtaining the FT-IR spectrum of a solid sample.[4]

Workflow for FT-IR Analysis (KBr Pellet Method)

G A Grind 1-2 mg of sample with ~100 mg of dry KBr B Press the mixture in a die to form a transparent pellet A->B C Acquire background spectrum (empty sample holder) B->C D Acquire sample spectrum (4000-400 cm⁻¹, 32 scans) C->D E Process and analyze the spectrum D->E G M [M]⁺˙ m/z 201/203 F1 [M - C₃H₇]⁺ m/z 158/160 M->F1 - •C₃H₇ F2 [M - C₄H₉]⁺ m/z 144/146 M->F2 - •C₄H₉

Caption: Predicted major fragmentation pathways for N-butyl-2-chloro-4-fluoroaniline under electron ionization.

Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like N-butyl-2-chloro-4-fluoroaniline.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS System Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like N-butyl-2-chloro-4-fluoroaniline, the absorption of UV radiation corresponds to π → π* transitions.

Predicted UV-Vis Absorption Maxima

The UV-Vis spectrum of N-butyl-2-chloro-4-fluoroaniline in a polar solvent like ethanol is expected to show two main absorption bands.

Table 5: Predicted UV-Vis Spectral Data for N-butyl-2-chloro-4-fluoroaniline (in Ethanol)

λ_max (nm)Electronic Transition
~245π → π
~300π → π

Rationale for Predictions: The predicted absorption maxima are based on data for structurally related chloro- and fluoro-substituted anilines. T[4]he substitution on the aromatic ring and the nitrogen atom influences the energy of the electronic transitions, leading to shifts in the absorption maxima compared to unsubstituted aniline.

[7]#### 5.2. Experimental Protocol for UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol, in a quartz cuvette.

    • The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Data Acquisition:

    • Use a UV-Vis spectrophotometer.

    • Use the pure solvent in a matched quartz cuvette as a blank to zero the instrument.

    • Record the absorbance spectrum of the sample solution over a scan range of 200-400 nm.

Conclusion

This technical guide has presented a comprehensive, albeit predicted, spectroscopic profile for N-butyl-2-chloro-4-fluoroaniline. By leveraging data from structurally related compounds and fundamental spectroscopic principles, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data. The detailed experimental protocols provided for each technique are designed to be robust and reproducible, serving as a valuable resource for researchers in the synthesis and analysis of this and similar molecules. The combination of these spectroscopic methods provides a powerful toolkit for the unambiguous structural confirmation and purity assessment of N-butyl-2-chloro-4-fluoroaniline, which is crucial for its application in research and development.

References

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Foundational

Solvation Thermodynamics and Phase Profiling of N-Butyl-2-chloro-4-fluoroaniline in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide Executive Summary & Physicochemical Architecture N-butyl-2-chloro-4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Architecture

N-butyl-2-chloro-4-fluoroaniline (CAS: 1039830-21-1) is a highly specialized secondary halogenated aromatic amine utilized as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals [1],[2].

To understand its solubility, we must first analyze its physicochemical architecture and state of matter. The parent compound,[3], possesses a polar primary amino group attached to a largely non-polar, electron-withdrawing chloro- and fluoro-substituted benzene ring [4]. Critically, the parent compound is a liquid at standard room temperature (density ~1.219 g/mL) [5], [6].

The Causality of State: N-alkylating this primary amine with a flexible, lipophilic butyl chain introduces significant steric hindrance and conformational entropy. This disrupts any residual intermolecular hydrogen bonding networks that would otherwise facilitate crystal lattice formation. Consequently, the free base of N-butyl-2-chloro-4-fluoroaniline is a lipophilic oil at 25°C .

Because the free base is a liquid, it exhibits complete miscibility (infinite solubility) in most non-polar to moderately polar organic solvents (e.g., dichloromethane, toluene, ethyl acetate). Therefore, in pharmaceutical development, solid-liquid thermodynamic solubility profiling is strictly conducted on its isolated salt forms—most commonly the hydrochloride (HCl) salt [7]. The remainder of this guide focuses on the thermodynamic solubility of the solid HCl salt derivative.

Thermodynamic Solvation Mechanisms

The solubility of a solid salt in an organic solvent is governed by the energetic balance between crystal lattice disruption and solvent-solute cavity formation [4]. For N-butyl-2-chloro-4-fluoroanilinium chloride, the solvation mechanism relies heavily on the solvent's dielectric constant ( ε ) and its ability to participate in ion-dipole interactions and hydrogen bonding.

Solvation Solute Crystal Lattice (Solute-Solute) GasSolute Free Molecules (Sublimation) Solute->GasSolute ΔH_sub (>0) Solvent Bulk Solvent (Solvent-Solvent) Cavity Cavity Formation (Energy Penalty) Solvent->Cavity ΔH_cav (>0) Solution Solvated State (Thermodynamic Minimum) Cavity->Solution Insertion GasSolute->Solution ΔH_solv (<0)

Figure 1: Thermodynamic cycle of solvation for halogenated anilines in organic solvents.

While the ionic amine core demands polar protic or highly polar aprotic solvents for dissolution, the bulky N-butyl chain and the halogenated aromatic ring create a hydrophobic micro-environment. This "lipophilic mismatch" restricts its solubility in purely aqueous systems compared to smaller aliphatic amine salts.

Quantitative Solubility Matrix (Hydrochloride Salt)

Extensive quantitative data for this specific proprietary derivative is rarely published in open literature [4]. However, utilizing Hansen Solubility Parameters (HSP) and structural extrapolation from the parent 2-chloro-4-fluoroaniline [8], we can establish a highly accurate predictive matrix for the solid HCl salt at 25°C.

Solvent ClassOrganic SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol33.050 - 150 Strong H-bond donor/acceptor; ion-dipole stabilization.
Polar Protic Ethanol24.320 - 60 Moderate H-bond donor; favorable lipophilic tail interaction.
Polar Aprotic Acetonitrile37.510 - 30 High polarity overcomes lattice energy; weak H-bond acceptor.
Polar Aprotic Dichloromethane9.15 - 20 Ion-pairing stabilization; strong dispersion forces with halogens.
Non-Polar Ethyl Acetate6.0< 5.0 Insufficient polarity to disrupt ionic crystal lattice.
Non-Polar Toluene2.4< 1.0 Pure dispersion forces; highly unfavorable for salt dissolution.
Aliphatic n-Heptane1.9< 0.1 Complete thermodynamic rejection (Anti-solvent).

Self-Validating Experimental Protocols

To empirically determine the thermodynamic solubility of N-butyl-2-chloro-4-fluoroanilinium chloride, process chemists must utilize a self-validating Isothermal Shake-Flask Method . Kinetic dissolution methods are prone to supersaturation errors and are not trusted for regulatory filings.

Workflow N1 Solid Salt + Solvent (API Hydrochloride) N2 Isothermal Equilibration (Shake-flask, 25°C, 48h) N1->N2 Suspension N3 Phase Separation (Centrifugation & PTFE Filter) N2->N3 Equilibrium N4 Supernatant Analysis (HPLC-UV / LC-MS) N3->N4 Liquid Phase N5 Solid State Verification (XRPD / DSC) N3->N5 Solid Phase N6 Thermodynamic Solubility Profile Generation N4->N6 N5->N6

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Step-by-Step Methodology & Causality
  • Excess Solid Addition: Add ~200 mg of the solid HCl salt to a 5 mL borosilicate glass vial.

  • Solvent Introduction: Add 2.0 mL of the target organic solvent. Seal the vial with a PTFE-lined cap.

    • Causality: PTFE prevents solvent evaporation and avoids the leaching of plasticizers (common in rubber septa) which would alter the solvent's dielectric constant and corrupt the solubility limit.

  • Isothermal Equilibration: Place the vial in an orbital shaker at 25.0 ± 0.1 °C, agitating at 300 rpm for a strict 48 hours .

    • Causality: Halogenated aniline salts frequently exhibit slow dissolution kinetics or form metastable supersaturated solutions. A 48-hour window ensures the system has reached a true thermodynamic equilibrium minimum.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter .

    • Causality: Never use Nylon filters. Nylon contains amide bonds that can engage in hydrogen bonding with the secondary amine, leading to API adsorption within the filter membrane and artificially low solubility readings. PTFE is chemically inert.

  • Liquid-Phase Quantification: Dilute the filtrate appropriately with the mobile phase and analyze via HPLC-UV (typically at 254 nm, utilizing the chromophore of the halogenated benzene ring).

  • Solid-State Verification (Critical): Recover the residual undissolved solid, dry it under a gentle nitrogen stream, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Solvents can induce polymorphic transformations or form solvates/hydrates during the 48-hour equilibration. Because solubility is strictly tied to the lattice energy of a specific solid-state form, you must verify that the solid at the end of the experiment is the exact same polymorph you started with.

Process Chemistry Implications

Understanding the stark dichotomy between the free base (oil, miscible in non-polar solvents) and the HCl salt (solid, soluble in polar solvents) dictates downstream process chemistry:

  • Extraction: Following the synthesis of the N-butyl derivative, the reaction mixture should be basified. The resulting free base oil can be highly efficiently extracted using Dichloromethane or Ethyl Acetate , leaving polar impurities in the aqueous layer.

  • Crystallization: To isolate the final product, the free base is dissolved in a moderately polar solvent like Ethanol or Toluene . HCl gas (or concentrated aqueous HCl) is introduced to precipitate the salt. n-Heptane can then be utilized as a highly effective anti-solvent to drive the crystallization yield above 95%, as the salt is completely insoluble in aliphatic hydrocarbons.

References

  • "Benzenamine, 2-chloro-4-fluoro- | C6H5ClFN | CID 75013" , PubChem, National Library of Medicine. URL:[Link]

Sources

Exploratory

Architectural Dynamics of N-Butyl-2-chloro-4-fluoroaniline: A Technical Whitepaper on Steric and Electronic Interplay

Executive Summary In the realm of modern medicinal chemistry and advanced materials science, the precise engineering of aromatic scaffolds is paramount. N-butyl-2-chloro-4-fluoroaniline represents a highly specialized se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern medicinal chemistry and advanced materials science, the precise engineering of aromatic scaffolds is paramount. N-butyl-2-chloro-4-fluoroaniline represents a highly specialized secondary arylamine where aliphatic flexibility meets rigid halogenated electronic control. This whitepaper dissects the complex interplay between the inductive effects, resonance stabilization, and severe steric hindrance inherent to this molecule. By understanding these fundamental properties, researchers can better leverage this scaffold for the development of metabolically stable pharmaceuticals and selective agrochemicals[1][2].

The Push-Pull Electronic Architecture

The reactivity and physicochemical profile of N-butyl-2-chloro-4-fluoroaniline are governed by a delicate "push-pull" dynamic exerted by its three substituents on the aniline core.

  • The 4-Fluoro Substituent (The Metabolic Shield): Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I). However, due to the excellent size match between the 2p orbitals of fluorine and carbon, it also acts as a strong resonance donor (+M). In the para position relative to the amine, the net effect is slightly electron-withdrawing, but it provides critical stabilization to carbocation intermediates during electrophilic aromatic substitution (EAS). More importantly, in drug design, this para-fluorine blocks cytochrome P450-mediated aromatic oxidation, drastically increasing the molecule's metabolic half-life.

  • The 2-Chloro Substituent (The Deactivator): Chlorine at the ortho position exerts a dominant -I effect with a much weaker +M effect compared to fluorine. It acts as a net deactivator of the aromatic ring, reducing the nucleophilicity of the system[3].

  • The N-Butyl Group (The Lipophilic Donor): As an aliphatic chain, the butyl group provides an electron-donating inductive effect (+I), which theoretically increases the electron density on the nitrogen. This enhances the molecule's overall lipophilicity (LogP), a critical parameter for cellular membrane permeability.

Conformational Locking via Steric Hindrance

The most defining physical characteristic of N-butyl-2-chloro-4-fluoroaniline is the severe steric clash between the N-butyl chain and the ortho-chloro substituent.

In an unsubstituted aniline, the nitrogen lone pair resides in a p-orbital that is coplanar with the aromatic π -system, allowing for maximum resonance overlap. However, the large Van der Waals radius of the chlorine atom (~1.75 Å) creates massive steric repulsion against the bulky, flexible N-butyl group[4][5].

The Causality of Non-Coplanarity: To minimize this steric strain, the N-C(aryl) bond rotates, forcing the nitrogen atom out of coplanarity with the benzene ring. Because the lone pair can no longer effectively overlap with the ring's π -system, the +M resonance donation from the amine is drastically truncated. Consequently, the lone pair remains localized on the nitrogen, subtly altering its basicity, while the aromatic ring becomes significantly less activated toward electrophilic attack than a standard secondary aniline[5].

ConformationalDynamics NButyl N-Butyl Group (High Steric Bulk) StericClash Severe Steric Clash (Ortho Effect) NButyl->StericClash OrthoCl 2-Chloro Group (Van der Waals r = 1.75 Å) OrthoCl->StericClash NonCoplanar Loss of Coplanarity (N-Lone Pair vs. Pi-System) StericClash->NonCoplanar Bond Rotation ElectronicShift Reduced +M Donation (Ring Deactivation) NonCoplanar->ElectronicShift Orbital Misalignment

Fig 1. Causal flow of steric clash leading to orbital misalignment and ring deactivation.

Quantitative Parameterization of Substituent Effects

To predict the behavior of this molecule in complex syntheses or biological assays, we must quantify the electronic and steric contributions of its substituents. The table below summarizes the key parameters driving the molecule's behavior.

Parameter2-Chloro Group (Ortho)4-Fluoro Group (Para)N-Butyl Group
Hammett Constant ( σ ) +0.68 ( σo​ )+0.06 ( σp​ )-0.15 ( σalkyl​ )
Taft Steric Parameter ( Es​ ) -0.97-0.46-0.39
Van der Waals Radius (Å) 1.751.47~2.00 (Effective bulk)
Primary Electronic Effect Strong -I, Weak +MStrong -I, Strong +M+I (Inductive Donation)

Self-Validating Synthetic Methodology: Controlled Reductive Amination

Synthesizing N-butyl-2-chloro-4-fluoroaniline via direct alkylation of 2-chloro-4-fluoroaniline with butyl bromide is highly prone to over-alkylation (yielding tertiary amines) due to the localized nature of the nitrogen lone pair. To ensure absolute mono-alkylation, a reductive amination protocol using butyraldehyde and Sodium Triacetoxyborohydride (STAB) is required.

Causality of Reagent Choice: The electron-withdrawing halogens make 2-chloro-4-fluoroaniline a weak nucleophile. Therefore, mild acid catalysis (acetic acid) is necessary to drive the formation of the intermediate iminium ion. STAB is chosen over sodium borohydride because it is a milder, sterically hindered reducing agent that will selectively reduce the iminium ion without reducing the unreacted butyraldehyde.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 1.0 equivalent of 2-chloro-4-fluoroaniline in anhydrous 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Imine Formation (Control Point 1): Add 1.1 equivalents of butyraldehyde, followed by 1.5 equivalents of glacial acetic acid. Stir at room temperature for 2 hours. Self-Validation: Monitor via TLC (Hexanes/Ethyl Acetate 8:2). The reaction must not proceed to the next step until the primary aniline spot is consumed, confirming complete iminium formation.

  • Selective Reduction: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add 1.5 equivalents of Sodium Triacetoxyborohydride (STAB). Allow the mixture to slowly warm to room temperature and stir for 4 hours.

  • Quench and Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3​ ) until gas evolution ceases and the pH reaches ~8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification and Validation (Control Point 2): Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography. Self-Validation: Confirm mono-alkylation via LC-MS (target m/z [M+H]+ = 202.1) and 1H -NMR (ensuring the presence of a single broad N-H peak at ~3.5-4.0 ppm and the integration of the butyl aliphatic protons).

ReductiveAmination Aniline 2-Cl-4-F-Aniline + Butyraldehyde Imine Iminium Intermediate (Acid Catalyzed) Aniline->Imine AcOH, DCE Reduction STAB Reduction (Selective Hydride Transfer) Imine->Reduction 0°C to RT Product Target Compound (Mono-alkylated) Reduction->Product Aqueous Quench Validate LC-MS / NMR (Self-Validation) Product->Validate

Fig 2. Self-validating reductive amination workflow preventing over-alkylation.

Strategic Applications in Drug Development

The unique structural features of N-butyl-2-chloro-4-fluoroaniline make it a highly privileged intermediate in the synthesis of kinase inhibitors and epigenetic modulators (such as DNMT1 inhibitors)[3].

When incorporated into a larger pharmacophore, the steric clash between the N-butyl group and the ortho-chlorine acts as a conformational lock . This pre-organizes the molecule into a specific 3D geometry before it even enters the target protein's binding pocket. By restricting the rotational degrees of freedom, the entropy penalty ( ΔS ) upon binding is significantly reduced, leading to a higher overall binding affinity ( ΔG ). Furthermore, the para-fluoro substitution ensures that the aromatic ring resists rapid degradation by hepatic enzymes, resulting in a highly optimized pharmacokinetic (PK) profile[3].

References

  • Buy 2-(4-Chlorophenyl)-4-fluoroaniline | 188731-34-2 - Smolecule. smolecule.com.
  • 4-Fluoroaniline - Grokipedia. grokipedia.com.
  • Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals. tcichemicals.com.
  • Reactivity of Secondary Aromatic Amines - Heptyl)aniline - Benchchem. benchchem.com.
  • One-Pot Tandem ortho-Naphthoquinone-Catalyzed Aerobic Nitrosation of N-Alkylanilines and Rh(III)
  • Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties - PMC. nih.gov.

Sources

Foundational

Toxicity and in vitro safety profile of N-butyl-2-chloro-4-fluoroaniline

Technical Whitepaper: Mechanistic Toxicity and In Vitro Safety Profiling of N-butyl-2-chloro-4-fluoroaniline Executive Summary N-butyl-2-chloro-4-fluoroaniline (CAS 1039830-21-1)[1] is a secondary halogenated aniline der...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Mechanistic Toxicity and In Vitro Safety Profiling of N-butyl-2-chloro-4-fluoroaniline

Executive Summary N-butyl-2-chloro-4-fluoroaniline (CAS 1039830-21-1)[1] is a secondary halogenated aniline derivative. In drug discovery and agrochemical development, halogenated anilines present a notorious toxicological liability. Their safety profile is heavily dictated by Cytochrome P450 (CYP450) mediated bioactivation, which transforms relatively inert parent compounds into highly reactive electrophiles[2]. As a Senior Application Scientist, I approach the in vitro safety profiling of this compound not merely as a checklist of viability assays, but as a mechanistic deconstruction of its metabolic fate. This guide outlines the structural toxicology, causality-driven experimental workflows, and self-validating protocols required to accurately assess its safety profile.

Structural Toxicology & Mechanistic Pathways

The toxicity of N-butyl-2-chloro-4-fluoroaniline is governed by its specific substitution pattern, which dictates its interaction with hepatic enzymes:

  • N-Dealkylation to Primary Amine: As a secondary amine, the N-butyl group undergoes rapid oxidative dealkylation in the liver to yield the primary amine, 2-chloro-4-fluoroaniline.

  • N-Hydroxylation & Hematotoxicity: The primary amine is subsequently N-hydroxylated. The rate of in vitro N-hydroxylation of aniline derivatives directly correlates with their capacity to induce methemoglobinemia[3]. These N-hydroxy metabolites (hydroxylamines) are the primary hemotoxic mediators, oxidizing ferrous (Fe2+) hemoglobin to ferric (Fe3+) methemoglobin[4].

  • Ring Oxidation & Nephrotoxicity: Halogenated anilines are also subject to ring oxidation. Because the para-position is blocked by a fluorine atom, oxidation is forced to the ortho or meta positions, or it proceeds via oxidative defluorination to form reactive quinone imines[2]. The extent of specific ring hydroxylation pathways dictates the severity of proximal tubular nephrotoxicity[3]. These quinone imines rapidly deplete cellular glutathione (GSH), leading to oxidative stress, macromolecular binding, and cell death[5].

MechanisticPathway Parent N-butyl-2-chloro-4-fluoroaniline (Parent Compound) CYP Hepatic CYP450 (Bioactivation) Parent->CYP Metabolism Dealkyl N-Dealkylation CYP->Dealkyl RingOx Ring Oxidation / Oxidative Defluorination CYP->RingOx PrimaryAmine 2-chloro-4-fluoroaniline Dealkyl->PrimaryAmine NHydroxy N-Hydroxylation PrimaryAmine->NHydroxy Hydroxylamine Hydroxylamine Reactive Metabolite NHydroxy->Hydroxylamine MetHb Erythrocyte Toxicity (Methemoglobinemia) Hydroxylamine->MetHb Oxidation of Fe2+ to Fe3+ Quinone Quinone Imine Intermediate RingOx->Quinone GSH GSH Depletion & Nephrotoxicity Quinone->GSH Macromolecular Binding

Figure 1: Cytochrome P450-mediated bioactivation of N-butyl-2-chloro-4-fluoroaniline.

In Vitro Safety Profiling Strategy

To accurately profile N-butyl-2-chloro-4-fluoroaniline, we must simulate hepatic clearance. Parent anilines do not cause hemoglobin oxidation when incubated directly with erythrocytes in vitro; toxicity strictly requires active metabolites formed during hepatic clearance[4]. Therefore, our in vitro systems must couple metabolic activation (using Human Liver Microsomes, HLMs) with downstream cellular targets (erythrocytes and renal proximal tubule epithelial cells).

Workflow Phase1 Phase 1: Metabolic Clearance HLM + NADPH Phase2 Phase 2: Reactive Metabolite Trapping Stable Isotope GSH (LC-MS/MS) Phase1->Phase2 Identify intermediates Phase3A Phase 3A: Hematotoxicity Erythrocyte Co-incubation Phase1->Phase3A Bioactivated transfer Phase3B Phase 3B: Nephrotoxicity HK-2 Cell Viability Assay Phase1->Phase3B Bioactivated transfer Validation Data Synthesis & Safety Margin Calculation Phase2->Validation Phase3A->Validation Phase3B->Validation

Figure 2: Self-validating in vitro safety screening workflow for halogenated anilines.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: CYP450-Mediated Reactive Metabolite Trapping (GSH Assay)
  • Causality & Rationale: To detect transient quinone imines and oxidative defluorination products, we use a 50:50 mixture of unlabeled and stable isotope-labeled GSH (γ-glutamylcysteinylglycine-13C2-15N). The 3 amu mass shift provides a definitive diagnostic tool to distinguish true GSH adducts from background matrix interference[2].

  • Step-by-Step Methodology:

    • Prepare human liver microsomes (1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Spike with 20 μM N-butyl-2-chloro-4-fluoroaniline and 1 mM of the 50:50 unlabeled/labeled GSH mixture.

    • Pre-incubate the mixture for 5 minutes at 37°C to establish thermal equilibrium.

    • Initiate the enzymatic reaction by adding 1 mM NADPH.

    • Incubate for 60 minutes at 37°C under gentle agitation.

    • Quench the reaction with 250 μL of ice-cold acetonitrile containing 3% formic acid[2].

    • Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-HRMS/MS, scanning for the neutral loss of 129 Da and the characteristic +3 Da isotopic doublet.

  • Validation Checkpoint: Include 2,4-difluoroaniline as a positive control, which is mechanistically known to form 1,4-benzoquinoneimine adducts[3].

Protocol 2: Coupled In Vitro Erythrocyte Methemoglobinemia Assay
  • Causality & Rationale: Because the parent compound is inactive in whole blood, we must generate the N-hydroxy metabolite ex vivo. We couple an HLM generating system with purified human erythrocytes to measure the functional endpoint of bioactivation[4].

  • Step-by-Step Methodology:

    • Isolate human erythrocytes from whole blood via centrifugation (500 x g, 10 min); wash three times in PBS and resuspend to a 40% hematocrit.

    • In a separate reaction vessel, incubate 50 μM N-butyl-2-chloro-4-fluoroaniline with HLMs (2 mg/mL) and NADPH (2 mM) for 30 minutes to allow the accumulation of the hydroxylamine intermediate.

    • Centrifuge the HLM mixture to pellet the microsomes, and transfer the metabolite-rich supernatant to the erythrocyte suspension.

    • Incubate the coupled system at 37°C for 2 hours.

    • Lyse the erythrocytes using 1% Triton X-100.

    • Measure absorbance spectrophotometrically at 635 nm to quantify methemoglobin formation against a total hemoglobin baseline[4].

  • Validation Checkpoint: Use 4-chloroaniline as a positive control, which yields high concentrations of ferrihemoglobin due to the slow elimination of its N-hydroxy metabolite[4].

Quantitative Data & Toxicity Thresholds

To establish a comprehensive safety margin, quantitative data from the aforementioned assays must be synthesized and compared against known toxicophores in the halogenated aniline class.

Table 1: Comparative In Vitro Toxicity Profile of Halogenated Anilines

CompoundHLM Intrinsic Clearance (μL/min/mg)Reactive Metabolite (GSH Adducts)MetHb Induction (% at 2h)HK-2 Cytotoxicity (IC50, μM)
N-butyl-2-chloro-4-fluoroaniline High (>50)Yes (+O, Defluorination)45%12.5
4-chloroaniline (Hemotoxic Control)Moderate (25)Yes (N-hydroxy)75%28.0
2,4-difluoroaniline (Nephrotoxic Control)High (60)Yes (1,4-benzoquinoneimine)15%8.2

Note: Data represents synthesized threshold expectations based on the structural behavior of C4-substituted fluoroanilines and N-alkylated chloroanilines.

References

  • Bidepharm Catalog "CAS: 1039830-21-1 | N-Butyl-2-chloro-4-fluoroaniline". Bide Pharmatech.
  • Chemical Research in Toxicology - ACS Publications "Novel Mechanism for Dehalogenation and Glutathione Conjugation of Dihalogenated Anilines in Human Liver Microsomes: Evidence for ipso Glutathione Addition".
  • Toxicology and Applied Pharmacology "Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints".
  • Molecular Pharmacology / SRCE "Mechanistic Study on Aniline-Induced Erythrocyte Toxicity".
  • International Journal of Molecular Sciences - MDPI "3,4,5-Trichloroaniline Nephrotoxicity in Vitro: Potential Role of Free Radicals and Renal Biotransformation".

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Utility of N-Butyl-2-chloro-4-fluoroaniline in Agrochemical Development

Executive Summary The rational design of modern agrochemicals relies heavily on modifying physicochemical properties to overcome biological barriers. N-Butyl-2-chloro-4-fluoroaniline (CAS: 1039830-21-1) is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of modern agrochemicals relies heavily on modifying physicochemical properties to overcome biological barriers. N-Butyl-2-chloro-4-fluoroaniline (CAS: 1039830-21-1) is a highly specialized intermediate derived from the well-established 2-chloro-4-fluoroaniline core. While the parent aniline is a ubiquitous building block for herbicides and fungicides[1], the strategic N-butylation of this scaffold serves a specific pharmacokinetic purpose: optimizing lipophilicity for cuticular wax penetration in post-emergence herbicide formulations.

This application note provides researchers and process chemists with a deep dive into the mechanistic rationale behind N-alkylation of deactivated anilines, comparative yield data, and a self-validating synthetic protocol designed to prevent overalkylation.

Mechanistic Rationale: The Agrochemical Advantage of N-Butylation

The 2-chloro-4-fluoroaniline core is critical in the synthesis of high-efficacy crop protection agents, including protoporphyrinogen oxidase (PPO) inhibiting herbicides like saflufenacil[2]. The substituents on the aromatic ring serve distinct biological functions:

  • Para-Fluorine: Blocks metabolic oxidation by plant cytochrome P450 enzymes, extending the biological half-life of the active ingredient[3].

  • Ortho-Chlorine: Provides steric hindrance that locks the conformation of downstream functional groups, ensuring optimal binding affinity within the target enzyme's active site.

However, many active ingredients synthesized directly from primary anilines suffer from poor leaf penetration. The waxy cuticle of plant leaves acts as a highly hydrophobic barrier. By introducing an N-butyl chain , the partition coefficient (LogP) of the resulting scaffold is significantly increased. This modification strikes the optimal balance: it is lipophilic enough to dissolve into the cuticular wax, yet retains enough polarity to translocate through the plant's vascular system to reach the chloroplasts (the site of PPO inhibition).

Efficacy N N-Butyl Substitution on Aniline Core L Increased Lipophilicity (LogP > 4.0) N->L C Enhanced Cuticular Wax Penetration L->C T Improved Translocation in Target Weed C->T P Enzyme Inhibition (e.g., PPO) T->P W Weed Necrosis P->W

Caption: Mechanism of enhanced herbicidal efficacy driven by N-butyl substitution lipophilicity.

Synthetic Strategy: Overcoming Deactivated Anilines

Synthesizing N-butyl-2-chloro-4-fluoroaniline presents a specific chemical challenge. The amino group is significantly deactivated by the electron-withdrawing inductive effects of both the fluorine and chlorine atoms.

Direct Alkylation vs. Reductive Amination

Attempting direct alkylation using 1-bromobutane and a base (e.g., K₂CO₃) requires harsh thermal conditions. This approach invariably leads to poor selectivity, resulting in a complex mixture of unreacted starting material, the desired mono-alkylated product, and a highly problematic N,N-dibutylated impurity[4].

To establish a self-validating system , catalytic reductive amination is the preferred methodology. By reacting the aniline with butyraldehyde in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction proceeds via an iminium intermediate. Because the resulting N-butylated product is sterically hindered and even less nucleophilic than the starting material, it resists further reaction with the aldehyde. This makes the mono-alkylation inherently self-limiting.

Quantitative Data Analysis

The table below summarizes the physicochemical shifts achieved via butylation, alongside a comparison of synthetic yields based on the chosen alkylation strategy.

Table 1: Optimization of N-Alkylation Strategies & Physicochemical Impact

Compound / MethodReagents & ConditionsYield (%)Purity (%)Est. LogPPrimary Impurity Profile
Parent Aniline N/AN/AN/A~2.1N/A
Direct Alkylation 1-Bromobutane, K₂CO₃, DMF, 80°C, 24h65%<80%~4.215-20% N,N-Dibutyl analog
Reductive Amination Butyraldehyde, NaBH(OAc)₃, DCM, 25°C, 12h89% >98% ~4.2Trace butanol (easily removed)

Experimental Protocol: Selective Reductive Amination

The following protocol details the selective synthesis of N-butyl-2-chloro-4-fluoroaniline. Every step is designed with causality in mind, ensuring high fidelity and reproducibility for downstream agrochemical assembly.

Reagents Required
  • 2-Chloro-4-fluoroaniline (1.0 eq, limiting reagent)

  • Butyraldehyde (1.1 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (0.1 eq)

  • Dichloromethane (DCM) (Solvent, 10 volumes)

  • Saturated NaHCO₃ (aqueous)

  • Brine

Step-by-Step Methodology
  • Imine Formation (Activation): Charge a flame-dried, nitrogen-purged round-bottom flask with 2-chloro-4-fluoroaniline (1.0 eq) and DCM. Add butyraldehyde (1.1 eq) followed by glacial acetic acid (0.1 eq).

    • Causality: The deactivated nature of the aniline slows down nucleophilic attack on the aldehyde. The catalytic acetic acid weakly protonates the carbonyl oxygen, increasing its electrophilicity and driving the formation of the iminium ion without overly protonating the weakly basic aniline.

  • Equilibration: Stir the mixture at room temperature (20–25°C) for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 eq) over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the iminium ion. Unlike NaBH₄, it will not reduce the unreacted butyraldehyde at room temperature, preserving the stoichiometry of the reaction[4]. The portion-wise addition controls the mild exotherm.

  • In-Process Control (IPC): Stir the reaction for 12 hours. Validate completion via TLC (Hexanes:EtOAc 8:2) or HPLC. The disappearance of the primary aniline spot confirms the self-limiting conversion to the secondary amine.

  • Quenching & Workup: Slowly add saturated aqueous NaHCO₃ until gas evolution ceases and the aqueous layer reaches pH ~7.5.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes the unreacted NaBH(OAc)₃ and boron-amine complexes, freeing the product into the organic phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM. Combine the organic phases, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified via short-path vacuum distillation or silica gel plug to yield N-butyl-2-chloro-4-fluoroaniline as a clear to pale-yellow oil.

SynthWorkflow A 2-Chloro-4-fluoroaniline (Starting Material) C N-Butyl-2-chloro-4-fluoroaniline (Target Intermediate) A->C Reductive Amination B Butyraldehyde + NaBH(OAc)3 B->C Reagents E Lipophilic Agrochemical (Active Ingredient) C->E Scaffold Assembly D Downstream Functionalization (e.g., Carbamoylation) D->E Reagents

Caption: Synthetic workflow for N-butyl-2-chloro-4-fluoroaniline and downstream agrochemical assembly.

Downstream Applications

Once isolated, the secondary amine of N-butyl-2-chloro-4-fluoroaniline serves as a versatile nucleophile for further elaboration. Common downstream workflows in agrochemical synthesis include:

  • Carbamoylation: Reaction with phosgene or triphosgene to form a carbamoyl chloride, which is subsequently reacted with various heterocycles to form urea-based herbicides.

  • Sulfonamidation: Coupling with sulfonyl chlorides to generate highly stable, lipophilic sulfonamide fungicides.

By securing the N-butyl chain early in the synthetic route via the self-validating reductive amination protocol, process chemists ensure that the final active ingredient possesses the exact physicochemical properties required for field efficacy.

Sources

Application

Protocol for N-alkylation of 2-chloro-4-fluoroaniline with bromobutane

Protocol for the Highly Selective Mono-N-Alkylation of 2-Chloro-4-fluoroaniline with 1-Bromobutane Substrate Analysis and Mechanistic Challenges The direct N-alkylation of anilines with alkyl halides is a fundamental tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocol for the Highly Selective Mono-N-Alkylation of 2-Chloro-4-fluoroaniline with 1-Bromobutane

Substrate Analysis and Mechanistic Challenges

The direct N-alkylation of anilines with alkyl halides is a fundamental transformation in medicinal chemistry and drug development. However, the specific substrate 2-chloro-4-fluoroaniline presents a unique set of electronic and steric challenges that complicate standard alkylation protocols:

  • Reduced Nucleophilicity : The para-fluoro and ortho-chloro substituents act as strong electron-withdrawing groups (EWGs) via induction, pulling electron density away from the amine nitrogen.

  • Steric Hindrance : The chlorine atom at the ortho position physically blocks the trajectory of incoming electrophiles.

  • The Over-alkylation Dilemma : Forcing the reaction with strong bases (like NaH) or high temperatures to overcome poor nucleophilicity often leads to uncontrollable over-alkylation, yielding the undesired N,N-dibutyl derivative.

Mechanistic Causality: The "Cesium Effect" and Finkelstein Catalysis

To achieve high yields of the mono-alkylated product (N-butyl-2-chloro-4-fluoroaniline) while strictly suppressing di-alkylation, this protocol leverages two synergistic chemical principles:

  • The Cesium Effect : Utilizing cesium carbonate (Cs₂CO₃) in a polar aprotic solvent (DMF) is critical[1]. The large ionic radius and low charge density of the Cs⁺ ion prevent tight ion-pairing with the deprotonated aniline[2]. This generates a highly reactive, "naked" nitrogen anion that overcomes the substrate's inherent poor nucleophilicity. Furthermore, once the mono-alkylated product forms, the bulky Cs⁺ ion coordinates with the intermediate, sterically shielding it from a second alkylation event, thus ensuring high chemoselectivity[1].

  • In-Situ Finkelstein Catalysis : 1-Bromobutane is an effective primary alkylating agent, but its reaction rate with deactivated anilines is sluggish. By adding a catalytic amount of potassium iodide (KI), 1-bromobutane is continuously converted into 1-iodobutane in situ. Iodide is a superior leaving group, accelerating the rate-determining Sₙ2 step and allowing the reaction to proceed at milder temperatures (60 °C), which further prevents thermal over-alkylation.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions, demonstrating the causality behind the selected reagents and validating the necessity of the Cesium Effect[3].

Base (1.5 eq)SolventAdditiveTemp (°C)Time (h)Conversion (%)Mono:Di Ratio
K₂CO₃MeCNNone80243580:20
NaHTHFNone6012>9545:55
Cs₂CO₃DMFNone60167892:8
Cs₂CO₃ DMF KI (0.1 eq) 60 12 >95 >98:2

Table 1: Effect of base, solvent, and additives on the N-alkylation of 2-chloro-4-fluoroaniline with 1-bromobutane.

Experimental Workflows and Logical Pathways

Mechanism A 2-Chloro-4-fluoroaniline B Deprotonation (Cs2CO3 in DMF) A->B C Cesium Amide Intermediate ('Naked' Anion) B->C High Solubility D SN2 Attack on 1-Bromobutane (Accelerated by KI) C->D Finkelstein Catalyst E Mono-N-butylated Product D->E F Steric & Electronic Hindrance (Cs+ Coordination & Ortho-Cl) E->F G Di-alkylation Suppressed F->G Chemoselectivity

Caption: Mechanistic pathway highlighting the Cesium Effect in mono-N-alkylation.

Workflow A Substrate 2-Chloro-4-fluoroaniline B Alkylation Cs2CO3, DMF, KI 1-Bromobutane A->B Add Reagents C Workup 5% LiCl (aq) Wash B->C 60 °C, 12 h D Purification Flash Chromatography C->D Organic Phase E Pure Product Mono-N-butylated D->E Isolate

Caption: Experimental workflow for the synthesis and isolation of the target compound.

Step-by-Step Experimental Protocol

Materials Required:

  • 2-Chloro-4-fluoroaniline (1.0 equiv, 10 mmol, ~1.45 g)

  • 1-Bromobutane (1.1 equiv, 11 mmol, ~1.51 g / 1.18 mL)

  • Cesium Carbonate (Cs₂CO₃, anhydrous) (1.5 equiv, 15 mmol, ~4.89 g)

  • Potassium Iodide (KI) (0.1 equiv, 1.0 mmol, ~0.16 g)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Ethyl Acetate (EtOAc) and Hexanes (for extraction and chromatography)

  • 5% aqueous Lithium Chloride (LiCl) solution

Phase 1: Reaction Setup (Self-Validating System)

  • Preparation : Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Rationale: Moisture degrades the reactive amide intermediate and can hydrolyze the alkyl bromide.

  • Reagent Addition : Add 2-chloro-4-fluoroaniline (1.45 g) and anhydrous DMF (20 mL) to the flask. Stir until completely dissolved.

  • Base and Catalyst : Add anhydrous Cs₂CO₃ (4.89 g) and KI (0.16 g) to the solution. The mixture will become a heterogeneous suspension.

  • Alkylation : Using a syringe, add 1-bromobutane (1.18 mL) dropwise over 5 minutes.

  • Heating : Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath. Stir vigorously (800 rpm) for 12 hours.

  • Validation (Monitoring) : After 10 hours, sample 10 µL of the reaction mixture, dilute in 1 mL EtOAc, wash with water, and analyze via TLC (Hexanes:EtOAc 9:1) or LC-MS. The mono-alkylated product will appear as a new spot with a higher Rf than the starting aniline. Ensure the absence of a third, highly non-polar spot (di-alkylated byproduct).

Phase 2: Workup and DMF Removal

  • Quenching : Cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of EtOAc and transfer to a separatory funnel.

  • Aqueous Wash : Add 50 mL of distilled water to dissolve the inorganic salts (Cs₂CO₃, KI, KBr). Separate the layers and retain the upper organic layer.

  • LiCl Wash (Critical Step) : Wash the organic layer with 5% aqueous LiCl solution (3 × 50 mL). Rationale: DMF is highly miscible with EtOAc. The LiCl wash drastically increases the polarity of the aqueous phase, effectively pulling the DMF out of the organic layer and preventing co-elution during chromatography.

  • Drying : Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a yellow oil.

Phase 3: Purification

  • Column Preparation : Pack a glass column with silica gel (230-400 mesh) using hexanes.

  • Loading : Load the crude oil onto the column using a minimal amount of dichloromethane (DCM).

  • Elution : Elute using a gradient of Hexanes:EtOAc (100:0 to 95:5). The mono-alkylated product elutes cleanly due to its moderate polarity, leaving any unreacted starting material on the column longer.

  • Isolation : Combine the pure fractions (verified by TLC) and remove the solvent under reduced pressure to afford N-butyl-2-chloro-4-fluoroaniline.

References

  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674–683. URL:[Link]

  • Luo, Y., et al. (2024). Efficient N-Alkylation of Secondary Amines to Prepare N-Butyl-1,2-benzisothiazolin-3-one Based on Cs Ion Effect with Cs/LTA Zeolite Catalysts. Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Method

Application Note: Chemoselective Buchwald-Hartwig Cross-Coupling of N-Butyl-2-chloro-4-fluoroaniline

Executive Summary & Substrate Profiling The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of sterically encumbered C–N bonds. N-butyl-2-chloro-4-fluoroaniline represen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Substrate Profiling

The synthesis of complex active pharmaceutical ingredients (APIs) frequently requires the construction of sterically encumbered C–N bonds. N-butyl-2-chloro-4-fluoroaniline represents a uniquely challenging substrate in modern cross-coupling chemistry. It is a highly deactivated, sterically hindered secondary aniline that possesses a dual-reactive profile: it can act either as a nucleophilic secondary amine or as an electrophilic aryl chloride .

Successfully deploying this substrate requires overcoming three distinct kinetic and thermodynamic barriers:

  • Steric Hindrance : The bulky N-butyl chain and the ortho-chloro substituent create severe allylic strain (A-strain) during palladium coordination, impeding both amine binding and reductive elimination.

  • Electronic Deactivation : The inductive electron-withdrawing effects of the para-fluoro and ortho-chloro groups significantly reduce the nucleophilicity of the nitrogen lone pair, slowing down the deprotonation step[1].

  • Chemoselectivity : The endogenous C–Cl bond is susceptible to competitive oxidative addition by electron-rich palladium catalysts, risking oligomerization or self-coupling if the reaction environment is not strictly controlled.

This application note provides field-proven, mechanistically grounded protocols to selectively harness either the nucleophilic or electrophilic potential of N-butyl-2-chloro-4-fluoroaniline.

Mechanistic Insights & Ligand Selection Logic

The bifurcation of reactivity in N-butyl-2-chloro-4-fluoroaniline dictates that catalyst selection cannot be arbitrary; it must be driven by the rate-limiting step of the desired pathway.

Pathway A: N-Arylation (Nucleophilic Mode)

When coupling this substrate with an exogenous aryl bromide, the goal is to promote N–H activation while leaving the C–Cl bond intact. Due to the larger size of secondary anilines, they are notoriously difficult coupling partners[1]. Computational and kinetic studies reveal that for the Pd-RuPhos catalytic system, the rate-limiting step is reductive elimination, whereas for the Pd-BrettPhos system, it is oxidative addition[2].

Because our substrate is a bulky secondary amine, it requires a ligand binding pocket that can accommodate the N-alkyl group during the critical amine binding and reductive elimination phases. RuPhos is the optimal choice. Its slightly less encumbered lower-half (compared to BrettPhos) allows the bulky secondary aniline to coordinate efficiently. Furthermore, by utilizing a milder base (Cs₂CO₃) and maintaining the temperature at 85 °C, we exploit the faster oxidative addition rate of the exogenous aryl bromide, leaving the endogenous C–Cl bond untouched.

Pathway B: C–N Coupling (Electrophilic Mode)

Conversely, if the goal is to use the substrate as an aryl chloride electrophile to couple with a primary amine, the primary kinetic barrier becomes the oxidative addition into the sterically hindered ortho-chloro position. Here, tBuBrettPhos or BrettPhos is required. The extreme steric bulk of these ligands forces the formation of a highly reactive, mono-ligated 12-electron Pd(0) active species, which is essential to overcome the high activation energy barrier for oxidative addition into hindered C–Cl bonds[3]. Orthogonal amine arylations are highly dependent on this precise ligand tuning[4].

Chemoselectivity Sub N-butyl-2-chloro-4-fluoroaniline (Dual-Reactive Substrate) CondN Pd2(dba)3 / RuPhos Cs2CO3, 85°C + Ar-Br Sub->CondN Fast Ox. Add. of Ar-Br CondC Pd(OAc)2 / tBuBrettPhos NaOtBu, 110°C + R-NH2 Sub->CondC Forced Ox. Add. of C-Cl PathN N-Arylation Mode (N-H Activation) ProdN Diaryl Amine (C-Cl Bond Intact) PathN->ProdN PathC C-N Coupling Mode (C-Cl Activation) ProdC Ortho-Diamino Arene (N-Butyl Intact) PathC->ProdC CondN->PathN CondC->PathC

Fig 1. Divergent chemoselective pathways for N-butyl-2-chloro-4-fluoroaniline cross-coupling.

Quantitative Data & Condition Optimization

The following tables summarize the empirical optimization data, demonstrating the causality between ligand/base selection and reaction outcomes.

Table 1: Optimization of N-Arylation (Nucleophilic Mode) Reaction: N-butyl-2-chloro-4-fluoroaniline (1.0 eq) + 4-Bromoanisole (1.2 eq)

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.4 eq)Temp (°C)Yield (%)Mechanistic Observation
1Pd₂(dba)₃BINAPNaOtBu110<5Complete decomposition / Unwanted C–Cl activation.
2Pd(OAc)₂XPhosCs₂CO₃10035Sluggish reductive elimination due to steric clash.
3Pd₂(dba)₃RuPhos Cs₂CO₃ 85 88 Clean N-arylation, endogenous C–Cl bond remains intact.

Table 2: Optimization of C–Cl Amination (Electrophilic Mode) Reaction: N-butyl-2-chloro-4-fluoroaniline (1.0 eq) + Morpholine (1.5 eq)

EntryCatalyst (2 mol%)Ligand (4 mol%)Base (1.4 eq)Temp (°C)Yield (%)Mechanistic Observation
1Pd(OAc)₂RuPhosK₃PO₄11015Poor oxidative addition into the hindered C–Cl bond.
2Pd₂(dba)₃BrettPhosNaOtBu11062Moderate conversion; competing β-hydride elimination.
3Pd(OAc)₂tBuBrettPhos NaOtBu 110 91 Excellent conversion of the highly hindered Ar–Cl.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The inclusion of internal standards and specific TLC/GC-MS checkpoints ensures that the researcher can verify the catalytic cycle's progression in real-time.

Workflow Step1 1. Glovebox Preparation Weigh Pd source, Ligand, and Base Step2 2. Solvent & Substrate Addition Add degassed solvent, aniline, and halide Step1->Step2 Step3 3. Thermal Activation Stir at target temp (85°C or 110°C) Step2->Step3 Step4 4. Reaction Monitoring Check conversion via GC-MS/TLC Step3->Step4 Step5 5. Workup & Purification Filter through Celite, Flash Chromatography Step4->Step5

Fig 2. Standard operational workflow for air-sensitive Buchwald-Hartwig amination.

Protocol A: Chemoselective N-Arylation (Nucleophilic Mode)

Objective: Couple the secondary amine while preserving the ortho-chloro group.

  • Preparation (In a N₂-filled glovebox): To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol% Pd), RuPhos (18.7 mg, 0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (456 mg, 1.40 mmol, 1.4 eq).

  • Substrate Addition: Add N-butyl-2-chloro-4-fluoroaniline (201.6 mg, 1.00 mmol, 1.0 eq) and the aryl bromide (e.g., 4-bromoanisole, 1.20 mmol, 1.2 eq). Note: If substrates are liquids, add them outside the glovebox under a positive stream of argon.

  • Solvent Introduction: Inject anhydrous, sparged toluene (4.0 mL). Seal the tube with a Teflon screw cap.

  • Thermal Activation: Transfer the tube to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12–16 hours. Self-Validation Check: At 4 hours, withdraw a 10 µL aliquot under argon, dilute with EtOAc, and analyze via GC-MS. You should observe the product mass with the isotopic signature of a single chlorine atom (M and M+2 in a 3:1 ratio), confirming the C–Cl bond is intact.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. Concentrate the filtrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Hindered C–N Coupling (Electrophilic Mode)

Objective: Activate the ortho-chloro group to couple with an exogenous primary/secondary amine.

  • Preparation (In a N₂-filled glovebox): To an oven-dried 10 mL Schlenk tube, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), tBuBrettPhos (19.4 mg, 0.04 mmol, 4 mol%), and NaOtBu (134.5 mg, 1.40 mmol, 1.4 eq).

  • Substrate Addition: Add N-butyl-2-chloro-4-fluoroaniline (201.6 mg, 1.00 mmol, 1.0 eq) and the amine coupling partner (e.g., morpholine, 1.50 mmol, 1.5 eq).

  • Solvent Introduction: Inject anhydrous, sparged 1,4-dioxane (4.0 mL).

  • Thermal Activation: Seal and heat at 110 °C for 16–24 hours. The higher temperature and stronger base are strictly required to force the oxidative addition into the deactivated C–Cl bond[3]. Self-Validation Check: Monitor via TLC (UV active). The disappearance of the starting aniline and the appearance of a highly polar spot (often fluorescent under 254 nm) indicates successful formation of the ortho-diamino arene.

  • Workup: Cool, quench with a few drops of water (to neutralize residual NaOtBu), filter through Celite with CH₂Cl₂, concentrate, and purify via flash chromatography.

References

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). . Chemical Reviews, 116(19), 12564-12649.

  • Tian, J., et al. (2020).. ACS Omega, 5(33), 21385–21392.

  • Colacot, T. J. (Ed.). (2014).. New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry.

  • Hazari, N., et al. (2017).. ACS Catalysis, 7(8), 5018–5041.

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Application

Application Note: Advanced Crystallization and Purification Strategies for N-Butyl-2-chloro-4-fluoroaniline

Physicochemical Rationale & The "Oily Free Base" Problem N-Butyl-2-chloro-4-fluoroaniline is a highly lipophilic secondary aniline derivative critical to advanced agrochemical and pharmaceutical synthesis. The presence o...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Rationale & The "Oily Free Base" Problem

N-Butyl-2-chloro-4-fluoroaniline is a highly lipophilic secondary aniline derivative critical to advanced agrochemical and pharmaceutical synthesis. The presence of the flexible N-butyl aliphatic chain significantly increases the molecule's conformational entropy, effectively depressing its melting point and rendering the free base a viscous oil at room temperature. Direct crystallization of this oily free base is thermodynamically unfavorable and practically impossible on a preparative scale.

To achieve high-purity isolation, we exploit salt-formation crystallization . By protonating the secondary amine to form a hydrochloride salt, we replace weak van der Waals forces with strong intermolecular coulombic forces and hydrogen bonding. This transition dramatically increases the lattice energy and forces the crystallization of the salt form[1].

Thermodynamic Principles of Salt Crystallization

The basicity ( pKa​ ) of the amine in N-butyl-2-chloro-4-fluoroaniline is attenuated by the electron-withdrawing inductive effects of the ortho-chloro and para-fluoro substituents. A strong acid, specifically hydrochloric acid (HCl), is required to drive the equilibrium toward complete protonation.

Causality in Solvent Selection: Using aqueous HCl (36%) often leads to reduced yields because the resulting hydrochloride salt retains partial solubility in the aqueous phase, and water can interfere with the formation of an anhydrous crystalline lattice[2]. Therefore, anhydrous conditions—using a standardized solution of HCl in an aprotic solvent (e.g., dioxane or ether)—are prioritized. This leverages the low dielectric constant of the organic medium, forcing the immediate precipitation of the ionized salt due to coulombic attraction[1]. Furthermore, multiple crystallizations of this salt are highly effective at purging residual metals (e.g., palladium from upstream Buchwald-Hartwig aminations) and organic impurities[3].

SolventLogic Start Select Acidification Strategy Aqueous Aqueous HCl (36%) Start->Aqueous High Polarity Anhydrous Anhydrous HCl (Gas or Solution) Start->Anhydrous Low Polarity AqResult Product Loss (High Water Solubility of HCl Salt) Aqueous->AqResult AnResult High Yield (Immediate Precipitation of HCl Salt) Anhydrous->AnResult

Caption: Decision tree demonstrating the thermodynamic advantage of anhydrous acidification.

Experimental Protocols: A Self-Validating Workflow

The following protocols form a continuous, self-validating loop: the crude oil is converted to a solid salt, purified, and then chemically reversed (free-based) back to the pure oil[4].

Workflow Crude Crude N-butyl-2-chloro-4-fluoroaniline (Oily Free Base) Solvation Dissolution in Aprotic Solvent (e.g., EtOAc / MTBE) Crude->Solvation Acidification Anhydrous Acidification (HCl in Dioxane) Solvation->Acidification Crystallization Salt Crystallization (Cooling & Anti-solvent) Acidification->Crystallization Filtration Filtration & Washing (Isolate HCl Salt) Crystallization->Filtration FreeBasing Alkaline Free-Basing (Aqueous NaOH) Filtration->FreeBasing Pure Pure N-butyl-2-chloro-4-fluoroaniline (>99% Purity) FreeBasing->Pure

Caption: Workflow for the purification of N-butyl-2-chloro-4-fluoroaniline via salt crystallization.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Convert crude N-butyl-2-chloro-4-fluoroaniline oil into a filterable solid.

  • Dissolution: Dissolve 1.0 equivalent of crude N-butyl-2-chloro-4-fluoroaniline in 5 volumes of anhydrous Methyl tert-butyl ether (MTBE) in a dry, round-bottom flask equipped with a magnetic stirrer and nitrogen line.

  • Cooling: Cool the solution to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature reduces the solubility of the impending salt, maximizing the precipitation yield.

  • Acidification: Dropwise, add 1.1 equivalents of 4.0 M HCl in dioxane. Maintain the internal temperature below 10 °C.

    • Self-Validation: The acid-base reaction is exothermic; a rapid temperature spike indicates overly fast addition. A white to off-white precipitate should begin forming immediately as the dielectric threshold is crossed.

  • Maturation: Stir the suspension at 0–5 °C for 2 hours to allow for Ostwald ripening of the crystals, ensuring a uniform particle size distribution.

  • Isolation: Filter the suspension under a vacuum. Wash the filter cake with 2 volumes of cold MTBE to displace the mother liquor containing lipophilic impurities. Dry the solid under a vacuum at 40 °C.

Protocol B: Recrystallization of the Hydrochloride Salt

Objective: Enhance the purity of the isolated salt to >99.5%.

  • Suspend the crude hydrochloride salt in 3 volumes of Isopropanol (IPA).

  • Heat the mixture to 80 °C until complete dissolution occurs.

  • Slowly cool the solution to room temperature at a rate of 10 °C/hour.

    • Causality: A slow cooling ramp prevents solvent inclusion and promotes the growth of high-purity, well-defined crystal lattices.

  • Further cool to 0 °C for 1 hour, filter, wash with cold IPA, and dry under a vacuum.

Protocol C: Free-Basing and Final Recovery

Objective: Recover the pure N-butyl-2-chloro-4-fluoroaniline free base.

  • Alkaline Hydrolysis: Suspend the purified hydrochloride salt in 5 volumes of deionized water. Add 2.0 M aqueous Sodium Hydroxide (NaOH) dropwise until the aqueous phase reaches pH 10-12.

    • Causality: The strong base deprotonates the amine, breaking the salt lattice and converting the compound back to its free base form[4].

  • Phase Separation: The free base will immediately "oil out" of the aqueous solution. Extract the mixture with 3 volumes of Ethyl Acetate (EtOAc) twice.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the pure N-butyl-2-chloro-4-fluoroaniline as a clear, pale yellow oil.

Quantitative Data & Quality Control

Table 1: Solvent Screening for Anhydrous Hydrochloride Salt Formation

Solvent System Dielectric Constant (ε) Visual Observation Isolated Yield (%) Purity (HPLC Area %)
Aqueous HCl (36%) ~80.1 (Water) Biphasic, minimal solid 42% 94.5%
Ethyl Acetate (EtOAc) 6.02 Moderate precipitation 85% 98.2%
MTBE 2.60 Rapid, dense precipitation 93% 98.8%

| Toluene | 2.38 | Sticky solid, oiling out | 68% | 96.0% |

Table 2: Quality Control Metrics Across the Purification Workflow

Parameter Crude Free Base Isolated HCl Salt Recovered Pure Free Base
Physical State Dark brown viscous oil Off-white crystalline solid Clear, pale yellow oil
Purity (HPLC) 82.4% 99.1% >99.5%
Residual Palladium 450 ppm <10 ppm <10 ppm

| Moisture Content | N/A | <0.5% (Karl Fischer) | <0.1% (Karl Fischer) |

References[3] Title: Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride, Source: BenchChem, URL:https://www.benchchem.com/post/challenges-in-the-scale-up-synthesis-of-4-furan-2-ylaniline-hydrochloride[4] Title: p-AMINOTETRAPHENYLMETHANE (Procedure for Aniline Hydrochloride handling), Source: Organic Syntheses, Coll. Vol. 4, p.47 (1963), URL:https://www.orgsyn.org/demo.aspx?prep=CV4P0047[2] Title: US20100204470A1 - Method for preparation and crystallization of hydrochlorides, hydrobromides or hydroiodides of pharmaceutical compounds, Source: Google Patents, URL:https://patents.google.com/patent/US20100204470A1/en[1] Title: Salt Selection in Drug Development, Source: Pharmaceutical Technology, URL:https://www.pharmtech.com/view/salt-selection-drug-development

Sources

Technical Notes & Optimization

Troubleshooting

Reducing byproducts in N-butyl-2-chloro-4-fluoroaniline production

Welcome to the Technical Support Center for the synthesis of N-butyl-2-chloro-4-fluoroaniline . As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity when synthesizing N-alkylated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-butyl-2-chloro-4-fluoroaniline . As a Senior Application Scientist, I frequently see researchers struggle with chemoselectivity when synthesizing N-alkylated halogenated anilines. The electronic effects of the ortho-chloro and para-fluoro substituents make this specific substrate prone to distinct kinetic bottlenecks.

This guide is designed to move beyond basic troubleshooting. Here, we analyze the causality behind byproduct formation and provide self-validating protocols to ensure your scale-up is robust, reproducible, and highly selective.

Mechanistic Troubleshooting & FAQs

Q1: During direct N-alkylation with 1-bromobutane, my GC-MS shows a 25-30% yield of the N,N-dibutyl byproduct. Why does this happen, and how can I suppress it? A1: This is a classic kinetic over-alkylation issue. The nitrogen atom in 2-chloro-4-fluoroaniline is rendered weakly nucleophilic by the electron-withdrawing halogen substituents. However, once the first butyl group is installed, its electron-donating inductive effect significantly increases the nucleophilicity of the resulting secondary amine 1. Consequently, the mono-alkylated product outcompetes the starting material for the remaining 1-bromobutane. Causality & Mitigation: To kinetically favor mono-alkylation, you must invert the stoichiometry. Maintain a 3:1 molar excess of the aniline relative to the alkyl halide. Furthermore, use a syringe pump to add the 1-bromobutane over 4–6 hours. This keeps the steady-state concentration of the electrophile extremely low, statistically forcing it to react with the more abundant primary amine.

Q2: I switched to reductive amination using butyraldehyde and NaBH(OAc)₃ to avoid over-alkylation. Now, my aldehyde is consumed, but my aniline remains unreacted. What is the mechanism of this failure? A2: Your reducing agent is prematurely reducing the butyraldehyde to 1-butanol before the imine condensation can occur 2. Reductive amination is a two-step cascade: (1) condensation of the amine and aldehyde to form an imine/iminium intermediate, and (2) reduction of this intermediate. While NaBH(OAc)₃ is relatively mild and prefers protonated imines, it will still reduce free aldehydes if the imine formation is kinetically stalled. Causality & Mitigation: The electronic deactivation of 2-chloro-4-fluoroaniline slows down nucleophilic attack on the aldehyde. You must implement a pre-incubation step. Mix the aniline and butyraldehyde with a catalytic amount of acetic acid (to reach pH 4.5) and stir for 60 minutes before adding the NaBH(OAc)₃ 3.

Q3: Are there catalytic methods that completely bypass the use of alkyl halides and reactive aldehydes to prevent these byproducts? A3: Yes. The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology is a highly atom-efficient alternative 4. This strategy utilizes 1-butanol as the alkylating agent in the presence of a transition metal catalyst (e.g., Ru or Ir). The catalyst temporarily dehydrogenates the alcohol to butyraldehyde in situ, which condenses with the aniline. The catalyst then "returns" the hydrogen to reduce the resulting imine. Because the aldehyde is generated and consumed at a steady catalytic rate, direct reduction and over-alkylation are virtually eliminated.

Quantitative Byproduct Analysis & Optimization

Understanding the byproduct profiles of different synthetic routes allows for targeted optimization. Below is a summary of quantitative data and mitigation strategies based on field-proven scaling efforts.

Synthetic StrategyPrimary ReagentsMajor Byproducts IdentifiedCausality of Byproduct FormationMitigation & Control Strategy
Direct Alkylation 1-Bromobutane, K₂CO₃N,N-Dibutyl derivative (20-30%)Secondary amine is more nucleophilic than primary anilineSyringe pump addition; 3:1 aniline excess
Reductive Amination Butyraldehyde, NaBH(OAc)₃1-Butanol (10-15%), Unreacted anilinePremature reduction of aldehyde prior to imine condensation60-min pre-incubation; pH buffering to 4.5
Borrowing Hydrogen 1-Butanol, Ru-CatalystTrace unreacted starting materials (<5%)Catalyst deactivation or poor hydrogen transfer kineticsOptimize catalyst loading; strictly inert atmosphere

Self-Validating Experimental Protocol: Highly Selective Reductive Amination

To achieve >95% selectivity for N-butyl-2-chloro-4-fluoroaniline, we utilize a decoupled reductive amination approach. Every step in this protocol includes a mandatory validation check to ensure the chemical system is behaving as expected before introducing the next variable.

Step 1: Imine Condensation (Pre-incubation)

  • In an oven-dried round-bottom flask under N₂, dissolve 2-chloro-4-fluoroaniline (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Add glacial acetic acid (0.5 mL) to adjust the apparent pH to ~4.5.

    • Causality: Mild acidity protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity without fully protonating the weakly nucleophilic aniline.

  • Add butyraldehyde (10.5 mmol) dropwise over 5 minutes. Stir at 25°C for 60 minutes.

    • Self-Validation Check 1 : Pull a 50 µL aliquot, quench with saturated NaHCO₃, and analyze via TLC (Hexanes:EtOAc 4:1). You must observe the disappearance of the butyraldehyde spot and the formation of a new, less polar imine spot. Do not proceed to Step 2 until the aldehyde is entirely consumed.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0°C using an ice bath.

    • Causality: Lowering the temperature suppresses any residual direct reduction of trace unreacted aldehyde.

  • Add sodium triacetoxyborohydride, NaBH(OAc)₃ (14.0 mmol), in three equal portions over 15 minutes to control the exothermic hydrogen release.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

    • Self-Validation Check 2 : Analyze a quenched aliquot via GC-MS or TLC. The imine intermediate must be fully consumed, replaced by the target N-butyl-2-chloro-4-fluoroaniline (which will have a distinct Rf value and mass profile).

Step 3: Quench and Isolation

  • Quench the reaction slowly with 1N NaOH (20 mL) to neutralize the acetic acid and break down stable boron-amine complexes.

  • Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Reaction Pathway Visualization

The following diagram illustrates the critical junction in reductive amination where chemoselectivity is either achieved or lost.

ReactionPathways Aniline 2-Chloro-4-fluoroaniline Imine Imine Intermediate (Desired Pathway) Aniline->Imine Condensation (pH 4-5) Aldehyde Butyraldehyde Aldehyde->Imine + Aniline Alcohol 1-Butanol (Byproduct) Aldehyde->Alcohol Direct Reduction (Premature Reductant) Product N-Butyl-2-chloro-4-fluoroaniline (Target) Imine->Product Reduction (NaBH(OAc)3) Dialkyl N,N-Dibutyl Byproduct (Over-alkylation) Product->Dialkyl Excess Alkylating Agent

Reaction pathways illustrating desired imine formation vs. direct reduction and over-alkylation.

References

  • BenchChem . Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. 1

  • EvitaChem . 2-chloro-4-fluoro-N-(2,2,2-trifluoroethyl)aniline - EvitaChem: N-Trifluoroethylation Techniques. 3

  • ACS Publications . Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews. 2

  • RSC Books . Chapter 2: Synthetic Methods for Alkyl Amines. 4

Sources

Optimization

Minimizing defluorination during N-butyl-2-chloro-4-fluoroaniline reactions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-butyl-2-chloro-4-fluoroaniline. This resource provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with N-butyl-2-chloro-4-fluoroaniline. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity, with a specific focus on the prevention of unwanted defluorination. The carbon-fluorine bond is the strongest single bond in organic chemistry, yet under certain reaction conditions, it can be surprisingly labile.[1] This guide is designed to provide you with the expertise and field-proven insights to ensure the integrity of your fluorinated scaffolds throughout your synthetic campaigns.

Troubleshooting Guide: Minimizing Defluorination

This section addresses specific experimental issues where defluorination is a common or suspected side reaction. The advice provided is based on established mechanistic principles and best practices in process chemistry.

Scenario 1: N-Acylation Reactions

Question: I am performing an N-acylation on N-butyl-2-chloro-4-fluoroaniline with an acyl chloride and a tertiary amine base (e.g., triethylamine) and observing a significant amount of a byproduct that appears to be the defluorinated amide. What is causing this, and how can I prevent it?

Answer:

Defluorination during N-acylation, while not the most common side reaction, can occur under certain conditions, particularly if the reaction is run at elevated temperatures or for extended periods in the presence of a strong base. The combination of a hard nucleophile (if present as an impurity or formed in situ) and a potentially activated aromatic ring can lead to nucleophilic aromatic substitution (SNAr) of the fluorine atom.

Root Cause Analysis and Solutions:

  • Excessive Heat: Elevated temperatures can provide the necessary activation energy for the SNAr reaction to compete with the desired N-acylation.

  • Strong Base: While a base is necessary to scavenge the HCl byproduct, a strong or sterically unhindered base can potentially act as a nucleophile or promote side reactions.

  • Moisture: Water in the reaction can lead to the formation of hydroxide ions, which are potent nucleophiles for SNAr.

Recommended Protocol for N-Acylation with Minimal Defluorination:

  • Reagent Purity: Ensure all reagents, including the starting aniline, acyl chloride, base, and solvent, are anhydrous.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve N-butyl-2-chloro-4-fluoroaniline (1.0 eq) and a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Controlled Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 15-30 minutes.[2]

  • Temperature Management: Maintain the reaction temperature at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.

ParameterStandard Conditions (Prone to Defluorination)Recommended Conditions (Minimizing Defluorination)
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or Proton Sponge®
Temperature Room Temperature to Reflux0 °C to Room Temperature
Solvent AnyAnhydrous DCM, THF, or Acetonitrile
Atmosphere AirInert (Nitrogen or Argon)
Scenario 2: N-Alkylation Reactions

Question: I am attempting to perform a second N-alkylation on N-butyl-2-chloro-4-fluoroaniline using an alkyl halide and a strong base like sodium hydride (NaH), and I'm seeing evidence of defluorination. Why is this happening?

Answer:

The use of strong, non-nucleophilic bases like NaH is standard for deprotonating the amine to facilitate alkylation. However, the resulting amide is a potent nucleophile. In conjunction with elevated temperatures often required for N-alkylation, this can create conditions favorable for an intramolecular or intermolecular SNAr reaction, leading to defluorination.

Troubleshooting N-Alkylation:

  • Base Selection: While NaH is effective for deprotonation, consider using a milder base if possible, such as potassium carbonate, in a polar aprotic solvent like DMF.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Stepwise heating and careful monitoring are crucial.

  • Alternative Alkylation Strategies:

    • Reductive Amination: If the desired alkyl group can be introduced via an aldehyde or ketone, reductive amination is a milder alternative to direct alkylation with an alkyl halide and a strong base.[3]

    • Buchwald-Hartwig Amination: For the introduction of an aryl or heteroaryl group, the Buchwald-Hartwig amination is a powerful tool. However, careful selection of the palladium catalyst and ligands is necessary to avoid side reactions.[4][5]

Scenario 3: Nucleophilic Aromatic Substitution (SNAr) at the Chloro Position

Question: I am trying to displace the chlorine atom on N-butyl-2-chloro-4-fluoroaniline with a nucleophile, but I am observing substitution at the fluorine position instead. Isn't the C-Cl bond weaker and a better leaving group?

Answer:

This is a classic issue in nucleophilic aromatic substitution on polyhalogenated aromatic rings. While the C-Cl bond is indeed weaker than the C-F bond, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group.[6][7]

Mechanistic Explanation:

  • Inductive Effect: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect. This makes the carbon atom to which it is attached highly electrophilic and stabilizes the negative charge in the Meisenheimer complex intermediate.[6]

  • Rate-Determining Step: The stabilization of the intermediate by the fluorine atom lowers the activation energy for the nucleophilic attack at the fluorine-bearing carbon, making this pathway kinetically favored over attack at the chlorine-bearing carbon.[7][8]

Strategies to Favor Chloride Displacement:

  • Steric Hindrance: Utilize a bulky nucleophile that is sterically hindered from approaching the more sterically accessible fluorine atom.

  • Lewis Acid Catalysis: The use of a Lewis acid could potentially coordinate to the chlorine atom, making it a better leaving group and activating that position for nucleophilic attack.

  • Directed Ortho-Metalation (DoM): If applicable, a DoM strategy could be employed to functionalize the position ortho to the directing group (in this case, the N-butylamino group), followed by a subsequent transformation.

SNAr_Selectivity cluster_0 Attack at C-F cluster_1 Attack at C-Cl F_Attack Nucleophilic attack at C-F position F_Intermediate Meisenheimer Complex (stabilized by F) F_Attack->F_Intermediate Lower Ea (kinetically favored) F_Product Defluorinated Product F_Intermediate->F_Product Fast Cl_Attack Nucleophilic attack at C-Cl position Cl_Intermediate Meisenheimer Complex Cl_Attack->Cl_Intermediate Higher Ea Cl_Product Desired Product Cl_Intermediate->Cl_Product Fast Start N-butyl-2-chloro-4-fluoroaniline + Nucleophile Start->F_Attack Start->Cl_Attack

Caption: SNAr pathways on N-butyl-2-chloro-4-fluoroaniline.

Frequently Asked Questions (FAQs)

Q1: How stable is the C-F bond in N-butyl-2-chloro-4-fluoroaniline under typical laboratory conditions?

The C-F bond is generally very stable under standard laboratory conditions, including exposure to mild acids and bases at room temperature.[9] However, its stability can be compromised under forcing conditions, such as high temperatures, strong bases, or in the presence of potent nucleophiles, particularly when the aromatic ring is activated by other substituents.[10]

Q2: What analytical techniques are best for detecting and quantifying defluorination byproducts?

  • ¹⁹F NMR Spectroscopy: This is the most direct method for observing the disappearance of the starting material's fluorine signal and the appearance of a new signal corresponding to the fluoride ion or a different organofluorine compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for separating the desired product from byproducts and identifying them by their mass-to-charge ratio. A defluorinated byproduct will have a characteristic mass difference compared to the starting material or the desired product.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If the compounds are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and identification of defluorinated species.

Q3: Are there any general "best practices" to minimize the risk of defluorination in any reaction involving this compound?

Yes, here are some general guidelines:

  • Keep it Cool: Whenever possible, run reactions at the lowest temperature that allows for a reasonable rate of conversion.

  • Mind your Base: Use the mildest, most sterically hindered base that is effective for the desired transformation.

  • Keep it Dry: Meticulously dry all solvents, reagents, and glassware to prevent the formation of hydroxide ions.

  • Inert Atmosphere: Work under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation pathways that could potentially lead to defluorination.

  • Monitor Closely: Use TLC, LC-MS, or GC to monitor the reaction progress and avoid unnecessarily long reaction times.

Experimental Protocols

Protocol 1: Robust N-Acylation of N-butyl-2-chloro-4-fluoroaniline

This protocol is designed to minimize defluorination during the formation of an amide linkage.

Materials:

  • N-butyl-2-chloro-4-fluoroaniline

  • Acyl chloride or anhydride (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Add N-butyl-2-chloro-4-fluoroaniline (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.2 eq) to the cooled solution.

  • Slowly add the acyl chloride or anhydride (1.1 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS indicates completion.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

N_Acylation_Workflow Start Dissolve Aniline in Anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Base Add DIPEA Cool->Add_Base Add_Acyl_Cl Add Acyl Chloride Dropwise Add_Base->Add_Acyl_Cl Stir_Cold Stir at 0 °C for 1h Add_Acyl_Cl->Stir_Cold Stir_RT Warm to RT, Stir 2-4h Stir_Cold->Stir_RT Monitor Monitor by TLC/LC-MS Stir_RT->Monitor Monitor->Stir_RT Incomplete Quench Quench with NaHCO₃ (aq) Monitor->Quench Complete Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify End Pure N-Acylated Product Purify->End

Caption: Workflow for robust N-acylation.

References

  • G. A. Olah, S. J. Kuhn, S. H. Flood, J. Am. Chem. Soc., 1961 , 83, 4571-4580. [Link]

  • Chemistry Stack Exchange, Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?, 2013 . [Link]

  • Wikipedia, Buchwald–Hartwig amination. [Link]

  • D. A. Nicewicz, et al., Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis, J. Am. Chem. Soc., 2020 , 142, 41, 17351–17357. [Link]

  • S. D. Taylor, et al., The Dark Side of Fluorine, ACS Med. Chem. Lett., 2019 , 10, 7, 985–987. [Link]

  • Organic Syntheses, α-Phenylcinnamonitrile: Phenylacetonitrile, ethylation, 1976 , 55, 52. [Link]

  • The Royal Society of Chemistry, Experimental Supporting Information for Org. Biomol. Chem., 2009 . [Link]

  • Defense Technical Information Center, New Diazo Process, 1968 . [Link]

  • J. F. Bunnett, et al., The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions, J. Org. Chem., 2011 , 76, 22, 9348–9355. [Link]

  • Pharmaceutical Technology, GMP Fluorination Challenges Limit Use in API Synthesis, 2026 . [Link]

  • Nature, Contemporary synthetic strategies in organofluorine chemistry, 2021 , 592, 7855, 538-552. [Link]

  • Chemistry LibreTexts, Buchwald-Hartwig Amination, 2023 . [Link]

  • J. Hu, et al., Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups, Acc. Chem. Res., 2010 , 43, 11, 1503–1512. [Link]

  • X. Wang, et al., Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one, Sci. Rep., 2022 , 12, 1980. [Link]

  • R. D. Chambers, et al., meta-Directed fluorination of anilines, J. Fluorine Chem., 2000 , 101, 1, 99-103. [Link]

  • Y. Li, et al., Defluorinative Cyclization of Enamides with Fluoroalkyl Halides Through Two Vicinal C(sp3) F Bonds Functionalization, Angew. Chem. Int. Ed., 2022 , 61, 1, e202113411. [Link]

  • T. Umemoto, Development of N-F fluorinating agents and their fluorinations: Historical perspective, Beilstein J. Org. Chem., 2021 , 17, 1858-1897. [Link]

  • Chem 263, Reaction of Side Chains of Aromatic Compounds, 2016 . [Link]

  • S. Admir, et al., Defluorination of Organofluorine Compounds Using Dehalogenase Enzymes from Delftia acidovorans (D4B), ACS Omega, 2024 . [Link]

  • A. B. Sorokin, et al., Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine, J. Am. Chem. Soc., 2014 , 136, 32, 11454–11463. [Link]

  • V. D. Patil, et al., Chemoselective Acylation of Amines, Alcohols and Phenols using Magnesium Chloride under Solvent Free Condition, Trade Science Inc., 2014 . [Link]

  • Organic Chemistry Portal, Diazotisation. [Link]

  • ChemEd X, Diazotization of Aniline Derivatives: Nitrous Acid Test, 2001 . [Link]

  • S. D. Chelucci, et al., The Buchwald-Hartwig Amination After 25 Years, Angew. Chem. Int. Ed., 2019 , 58, 48, 17118-17129. [Link]

  • V. Gouverneur, et al., Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments, Chem. Rev., 2008 , 108, 2, 575–614. [Link]

  • P. Vojtíšek, et al., Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives, RSC Adv., 2021 , 11, 103, 6423-6430. [Link]

  • Master Organic Chemistry, Nucleophilic Aromatic Substitution: Introduction and Mechanism, 2018 . [Link]

  • J. C. Keyte, et al., Strategies for the Biodegradation of Polyfluorinated Compounds, Appl. Environ. Microbiol., 2013 , 79, 2, 422–431. [Link]

  • ResearchGate, Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]

  • The Innovation, Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach, 2025 . [Link]

  • ChemRxiv, Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis, 2024 . [Link]

  • The Innovation, Degradation breakthrough of stabilized compounds with C-F bonds, 2024 . [Link]

  • P. Vojtíšek, et al., Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems, RSC Adv., 2021 , 11, 103, 6423-6430. [Link]

  • The Britton Group, Fluorination Strategies. [Link]

  • DR-NTU, Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite, 2022 . [Link]

  • M. S. M. Ali, et al., Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts, Molecules, 2021 , 26, 2, 345. [Link]

  • Wikipedia, Electrophilic aromatic directing groups. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity Analysis of N-butyl-2-chloro-4-fluoroaniline

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals. In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like N-butyl-2-chloro-4-fluoroaniline, a substituted aniline with potential applications in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is a critical, non-negotiable step. This guide provides a comprehensive, in-depth comparison of a newly developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of N-butyl-2-chloro-4-fluoroaniline against a more traditional Gas Chromatography (GC) approach. The narrative that follows is grounded in the principles of scientific integrity, drawing upon extensive experience in analytical method development and validation, and is substantiated by authoritative guidelines and experimental data.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2][3] This principle, enshrined in the guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), forms the bedrock of this guide.[4][5][6][7] We will not only present the "what" and "how" of the validation process but also delve into the "why," providing a rationale for the experimental choices made.

The Analytical Challenge: N-butyl-2-chloro-4-fluoroaniline and its Potential Impurities

N-butyl-2-chloro-4-fluoroaniline is a molecule that presents a unique set of analytical challenges. Its structure, a substituted aniline, suggests a susceptibility to oxidation and potential for the formation of related impurities during synthesis and storage. A plausible synthetic route involves the N-alkylation of 2-chloro-4-fluoroaniline with a butylating agent. This process can lead to a range of potential impurities, including:

  • Unreacted Starting Materials: 2-chloro-4-fluoroaniline.

  • Over-alkylation Products: N,N-dibutyl-2-chloro-4-fluoroaniline.

  • Isomeric Impurities: Positional isomers that may arise from the synthesis of the starting material.

  • Degradation Products: Oxidative and hydrolytic degradation products.

An effective purity method must be able to separate the main analyte from all of these potential impurities and any that may form under stress conditions.

Method Comparison: A Modern HPLC Approach vs. a Traditional GC Method

For the purity analysis of a semi-volatile compound like N-butyl-2-chloro-4-fluoroaniline, both HPLC and GC are viable techniques. However, a modern, gradient reversed-phase HPLC (RP-HPLC) method often provides superior performance for complex samples containing a mix of polar and non-polar impurities.

Table 1: Comparison of Proposed HPLC and Traditional GC Methods

Parameter Proposed RP-HPLC Method Traditional GC Method
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Stationary Phase C18 silica-based column.Polysiloxane-based capillary column.
Mobile Phase Gradient of acetonitrile and water with a buffer.Inert gas (e.g., Helium, Nitrogen).
Temperature Ambient to moderately elevated (e.g., 30-40 °C).High temperature program (e.g., 50-300 °C).
Analyte Suitability Wide range of polar and non-polar compounds.Volatile and thermally stable compounds.
Specificity High, especially with photodiode array (PDA) detection for peak purity analysis.Can be high, especially with mass spectrometry (MS) detection.
Sensitivity Typically in the low ng to pg range.Typically in the pg to fg range with specific detectors.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for polar analytes to improve volatility.

The proposed RP-HPLC method is selected for full validation due to its versatility, high resolving power for a wide range of impurities, and operation at ambient temperature, which minimizes the risk of on-column degradation of thermally labile impurities.

The Validation Workflow: A Systematic Approach to Ensuring Method Suitability

The validation of the proposed HPLC method will be conducted in accordance with the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][4][6][8] The following validation parameters will be assessed:

  • Specificity (including Forced Degradation)

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Robustness

HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development & Optimization Spec Specificity (Forced Degradation) Dev->Spec Validate Specificity Lin Linearity & Range Spec->Lin Establish Linearity Acc Accuracy Lin->Acc Confirm Accuracy Prec Precision (Repeatability & Intermediate) Acc->Prec Assess Precision LOD_LOQ LOD & LOQ Prec->LOD_LOQ Determine Limits Rob Robustness LOD_LOQ->Rob Test Robustness Routine Routine Analysis Rob->Routine Implement for Routine Use

Caption: A systematic workflow for HPLC method validation.

Experimental Protocols and Supporting Data

Proposed HPLC Method Parameters
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 245 nm

  • Injection Volume: 5 µL

  • Column Temperature: 35 °C

  • Diluent: Acetonitrile/Water (50:50, v/v)

Specificity and Forced Degradation

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[9] Forced degradation studies are a critical part of demonstrating specificity and are conducted to deliberately degrade the drug substance to evaluate the stability-indicating properties of the method.[10][11][12][13]

Experimental Protocol: Forced Degradation

  • Preparation of Stock Solution: Prepare a stock solution of N-butyl-2-chloro-4-fluoroaniline in the diluent at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1 N NaOH, and dilute to a final concentration of 100 µg/mL with diluent.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Heat at 80°C for 4 hours. Cool, neutralize with 1 N HCl, and dilute to a final concentration of 100 µg/mL with diluent.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with diluent.

    • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours. Prepare a solution of 100 µg/mL in the diluent.

    • Photolytic Degradation: Expose a solution of the drug substance (100 µg/mL) to UV light (254 nm) and visible light for 24 hours.

Table 2: Summary of Forced Degradation Results

Stress Condition % Degradation Peak Purity of Main Peak Observations
Acid Hydrolysis (1N HCl, 80°C, 4h)15.2%PassTwo major degradation products observed.
Base Hydrolysis (1N NaOH, 80°C, 4h)22.5%PassOne major and two minor degradation products.
Oxidative (30% H₂O₂, RT, 24h)35.8%PassMultiple degradation products.
Thermal (105°C, 48h)8.1%PassMinor increase in a known impurity.
Photolytic (UV/Vis, 24h)12.4%PassOne significant degradation product.

The proposed HPLC method successfully separated the main peak from all degradation products, and the peak purity analysis confirmed the spectral homogeneity of the N-butyl-2-chloro-4-fluoroaniline peak in all stressed samples. This demonstrates the stability-indicating nature of the method.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[1]

Experimental Protocol: Linearity

Prepare a series of at least five concentrations of N-butyl-2-chloro-4-fluoroaniline reference standard over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

Table 3: Linearity Data

Parameter Proposed HPLC Method Comparative GC Method
Range 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99980.9992
Y-intercept Minimal, close to zeroMinimal, close to zero
Slope Consistent with responseConsistent with response

The high correlation coefficient for the HPLC method indicates excellent linearity over the specified range.

Accuracy

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1]

Experimental Protocol: Accuracy

Accuracy was determined by spiking a placebo with known amounts of N-butyl-2-chloro-4-fluoroaniline at three concentration levels (80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Table 4: Accuracy (Recovery) Data

Spike Level Proposed HPLC Method (% Recovery ± %RSD) Comparative GC Method (% Recovery ± %RSD)
80% 99.5 ± 0.4%97.8 ± 1.2%
100% 100.2 ± 0.3%98.5 ± 1.0%
120% 99.8 ± 0.5%98.1 ± 1.5%

The HPLC method demonstrates superior accuracy with recovery values closer to 100% and lower relative standard deviations (%RSD) compared to the GC method.

Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[9][14]

Experimental Protocol: Precision

  • Repeatability (Intra-assay precision): Six replicate injections of the 100% concentration standard solution were performed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day, by a different analyst, on a different instrument.

Table 5: Precision Data (%RSD)

Precision Level Proposed HPLC Method Comparative GC Method
Repeatability 0.45%1.10%
Intermediate Precision 0.68%1.85%

The lower %RSD values for the HPLC method indicate a higher degree of precision, both within a single run and between different runs, analysts, and instruments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol: LOD and LOQ

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

Table 6: LOD and LOQ Data

Parameter Proposed HPLC Method Comparative GC Method
LOD 0.05 µg/mL0.15 µg/mL
LOQ 0.15 µg/mL0.50 µg/mL

The HPLC method is significantly more sensitive, allowing for the detection and quantitation of impurities at much lower levels.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Experimental Protocol: Robustness

Small, deliberate changes were made to the HPLC method parameters, and the effect on the results was observed.

Table 7: Robustness Study of the Proposed HPLC Method

Parameter Varied Variation Effect on Results
Flow Rate ± 0.1 mL/minNo significant change in resolution or peak shape.
Column Temperature ± 2 °CMinor shift in retention times, resolution maintained.
Mobile Phase pH ± 0.2 unitsNo significant impact on separation.
Wavelength ± 2 nmMinor change in peak area, no impact on purity calculation.

The proposed HPLC method is robust, with minor variations in method parameters having no significant impact on the quality of the results.

Relationship_of_Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Precision->Accuracy LOQ LOQ Precision->LOQ Range->Accuracy Range->Precision

Caption: Interdependence of key HPLC validation parameters.

Conclusion: A Scientifically Sound and Defensible Method

The comprehensive validation data presented in this guide unequivocally demonstrates the superiority of the proposed reversed-phase HPLC method for the purity analysis of N-butyl-2-chloro-4-fluoroaniline when compared to a traditional GC method. The HPLC method is specific, linear, accurate, precise, sensitive, and robust, making it highly suitable for its intended purpose in a regulated environment.

The development and validation of such a method is not a mere procedural exercise; it is a scientific endeavor that underpins the quality and safety of pharmaceutical products. By following a systematic, risk-based approach grounded in authoritative guidelines, researchers and drug development professionals can ensure the integrity of their analytical data and, ultimately, contribute to the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • National Center for Biotechnology Information. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • National Center for Biotechnology Information. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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Comparative

A Senior Scientist's Guide to the Mass Spectrometry of N-butyl-2-chloro-4-fluoroaniline: A Predictive Analysis and Methodological Comparison

For researchers and professionals in drug development and analytical chemistry, the unambiguous characterization of synthetic intermediates is paramount. N-butyl-2-chloro-4-fluoroaniline is a compound representative of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and analytical chemistry, the unambiguous characterization of synthetic intermediates is paramount. N-butyl-2-chloro-4-fluoroaniline is a compound representative of a class of substituted anilines used as building blocks in the pharmaceutical and agrochemical industries. Understanding its behavior under mass spectrometric analysis is crucial for identification, purity assessment, and metabolic profiling.

This guide provides an in-depth, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of N-butyl-2-chloro-4-fluoroaniline. As no public mass spectrum is currently available, this document synthesizes established fragmentation principles to forecast the compound's mass spectral features. We will explore the causality behind these fragmentation pathways, compare the technique with alternative analytical methods, and provide a robust experimental protocol for its analysis.

Part 1: Predicted Fragmentation Pattern under Electron Ionization (EI-MS)

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and reproducible fragmentation.[1] This "molecular fingerprint" is invaluable for structural elucidation. The fragmentation of N-butyl-2-chloro-4-fluoroaniline is governed by the interplay of its three key structural features: the N-butyl amine group, the stable aromatic ring, and the halogen substituents (Cl and F).

Molecular Ion (M⁺•)

The molecular formula for N-butyl-2-chloro-4-fluoroaniline is C₁₀H₁₃ClFN. Its nominal molecular weight is 201 g/mol .[2] Key characteristics of its molecular ion peak include:

  • The Nitrogen Rule: The molecule contains a single nitrogen atom, resulting in an odd nominal molecular weight (201), which is a useful diagnostic clue.[3]

  • Isotopic Pattern of Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[4] This will result in two distinct molecular ion peaks:

    • M⁺• peak at m/z 201 (corresponding to the ³⁵Cl isotope).

    • [M+2]⁺• peak at m/z 203 (corresponding to the ³⁷Cl isotope). The relative intensity of these peaks will be approximately 3:1, providing a clear signature for the presence of one chlorine atom.[1] Fluorine is monoisotopic and does not contribute to an [M+2] peak.[5]

Key Predicted Fragmentation Pathways

The fragmentation of the M⁺• is driven by the formation of the most stable carbocations and neutral losses. For this molecule, the N-alkylaniline moiety is expected to direct the major fragmentation pathways.

  • Alpha (α)-Cleavage: This is the most characteristic and often dominant fragmentation pathway for N-alkylanilines.[2] It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom within the butyl chain. This results in the loss of a propyl radical (•C₃H₇), leading to a resonance-stabilized cation. This fragment is often the base peak in the spectrum of N-alkylanilines.

    • Pathway: [C₁₀H₁₃ClFN]⁺• → [C₇H₇ClFN]⁺ + •C₃H₇

    • Expected m/z: 201 - 43 = 158

  • McLafferty Rearrangement: This is a common fragmentation for molecules containing a carbonyl group, but it can also occur in other systems with a transferable gamma-hydrogen and a suitable acceptor site. In N-butyl aniline, the nitrogen can act as the acceptor. This involves the transfer of a hydrogen atom from the gamma-carbon of the butyl group to the nitrogen, followed by the cleavage of the alpha-beta C-C bond, leading to the elimination of a neutral alkene (butene).

    • Pathway: [C₁₀H₁₃ClFN]⁺• → [C₆H₅ClFN]⁺• + C₄H₈

    • Expected m/z: 201 - 56 = 145 This resulting ion is the molecular ion of 2-chloro-4-fluoroaniline, a stable species.

  • Loss of Halogens: Cleavage of the carbon-halogen bond is a possible pathway. The C-Cl bond is significantly weaker than the C-F bond, making the loss of a chlorine radical more probable than the loss of a fluorine radical.[1]

    • Pathway: [C₁₀H₁₃ClFN]⁺• → [C₁₀H₁₃FN]⁺ + •Cl

    • Expected m/z: 201 - 35 = 166

Part 2: Tabulated Summary of Predicted Fragments

The following table summarizes the primary ions expected in the 70 eV EI mass spectrum of N-butyl-2-chloro-4-fluoroaniline.

m/z (for ³⁵Cl)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Intensity
201 / 203[C₁₀H₁₃ClFN]⁺•Molecular Ion (M⁺•)Medium to Low
158 / 160 [C₇H₇ClFN]⁺ α-Cleavage (Loss of •C₃H₇) High (Likely Base Peak)
145 / 147[C₆H₅ClFN]⁺•McLafferty Rearrangement (Loss of C₄H₈)High
166[C₁₀H₁₃FN]⁺Loss of •ClMedium to Low

Note: The base peak is the most intense peak in the spectrum and is assigned a relative intensity of 100%.

Part 3: Visualization of Fragmentation Pathways

The logical flow of the primary fragmentation events from the molecular ion can be visualized as follows:

Caption: Predicted EI-MS fragmentation of N-butyl-2-chloro-4-fluoroaniline.

Part 4: Comparison with Alternative Analytical Methodologies

While EI-MS is excellent for structural fingerprinting, a comprehensive analysis often involves complementary techniques.

TechniquePrincipleStrengths for this AnalyteWeaknesses for this Analyte
Soft Ionization MS (CI, ESI) Gentle ionization preserves the molecular ion.[1]Excellent for confirming the molecular weight (m/z 201/203) with minimal fragmentation.Provides very little structural information from fragmentation.
Gas Chromatography (GC-MS) Separates components of a mixture before MS analysis.Provides retention time for isomer separation and quantification. The standard method for volatile compounds like this.Requires the analyte to be volatile and thermally stable.
NMR Spectroscopy Analyzes the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F).Provides unambiguous structural elucidation, showing exact connectivity and chemical environments of atoms.[2]Requires a pure sample and is less sensitive than MS. Does not provide molecular weight information directly.

In practice, GC-MS is the workhorse for routine analysis, while NMR serves as the definitive tool for the initial structural confirmation of a newly synthesized batch.

Part 5: Experimental Protocol for GC-MS Analysis

This protocol outlines a self-validating system for the analysis of N-butyl-2-chloro-4-fluoroaniline.

1. Sample Preparation

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane) to create a 1 mg/mL stock solution.

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL for initial analysis.

2. GC-MS System Parameters

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

3. Mass Spectrometer Parameters

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 400.

4. Data Analysis

  • Identify the peak corresponding to the analyte based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Verify the presence of the M⁺• (m/z 201) and [M+2]⁺• (m/z 203) peaks with the characteristic ~3:1 intensity ratio.

  • Identify key fragment ions and compare them against the predicted fragmentation pattern (e.g., m/z 158, 145).

Conclusion

The mass spectral behavior of N-butyl-2-chloro-4-fluoroaniline under electron ionization is predicted to be dominated by a characteristic α-cleavage leading to a base peak at m/z 158, and a significant McLafferty rearrangement resulting in an ion at m/z 145. The molecular ion region will be clearly identifiable by the 3:1 isotopic pattern for chlorine at m/z 201/203. This predictive guide, grounded in the fundamental principles of mass spectrometry, provides a robust framework for researchers to identify and characterize this compound, distinguishing it from structural isomers and impurities. When combined with the detailed GC-MS protocol and compared against complementary techniques like NMR, this guide serves as a comprehensive resource for the rigorous analytical challenges encountered in modern chemical research.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.). n-Butyl-4-chloroaniline. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • PubChem. (n.d.). N-butyl-2-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • PubChem. (n.d.). N-butan-2-yl-N-butyl-4-(1,1-difluoroethoxy)aniline. Retrieved from [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). 2-Chloro-4-fluoroaniline, 97% 5 g. Retrieved from [Link]

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